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Foundational

An In-Depth Technical Guide to the Synthesis of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

Foreword: The Significance of a Chiral Cyclopropylamine In the landscape of modern drug discovery, the cyclopropyl group has emerged as a valuable structural motif. Its inherent conformational rigidity and unique electro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of a Chiral Cyclopropylamine

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a valuable structural motif. Its inherent conformational rigidity and unique electronic properties can significantly enhance the pharmacological profile of a therapeutic agent, improving metabolic stability, binding affinity, and membrane permeability. When combined with the stereochemical precision of a chiral amine, the resulting aminocyclopropyl moiety becomes a powerful building block for a new generation of pharmaceuticals.

This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to 2-((1S,2R)-2-aminocyclopropyl)benzonitrile, a key intermediate in the synthesis of several pharmaceutically active compounds, most notably the melatonin receptor agonist tasimelteon. The strategy detailed herein focuses on a classical yet highly effective approach: the synthesis of a racemic cyclopropanecarboxylic acid, followed by chiral resolution and a stereoretentive Hofmann rearrangement. This methodology is not only scalable but also relies on well-understood chemical principles, making it a reliable choice for both research and process development laboratories.

Strategic Overview: A Four-Step Approach to Stereopurity

The synthesis of the target molecule, with its specific (1S,2R) stereochemistry, necessitates a carefully planned sequence of reactions. Our approach can be dissected into four key stages, each addressing a specific synthetic challenge:

  • Cyclopropanation: Construction of the core cyclopropane ring fused to the benzonitrile scaffold.

  • Chiral Resolution: Separation of the desired (1R,2S)-enantiomer from the racemic mixture of the cyclopropanecarboxylic acid intermediate.

  • Amidation: Conversion of the resolved carboxylic acid into the corresponding primary amide.

  • Hofmann Rearrangement: A stereoretentive rearrangement of the primary amide to afford the target primary amine with the desired (1S,2R) configuration.

This strategic pathway is visualized in the workflow diagram below:

Synthesis_Workflow cluster_0 Core Synthesis Racemic_Acid Racemic 2-(2-Cyanophenyl)cyclopropanecarboxylic Acid Resolved_Acid (1R,2S)-2-(2-Cyanophenyl)cyclopropanecarboxylic Acid Racemic_Acid->Resolved_Acid Chiral Resolution Amide (1R,2S)-2-(2-Cyanophenyl)cyclopropanecarboxamide Resolved_Acid->Amide Amidation Target_Amine 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile Amide->Target_Amine Hofmann Rearrangement Starting_Material 2-Bromobenzonitrile Starting_Material->Racemic_Acid Cyclopropanation

Caption: Overall synthetic workflow for 2-((1S,2R)-2-aminocyclopropyl)benzonitrile.

Part 1: Synthesis of Racemic 2-(2-Cyanophenyl)cyclopropanecarboxylic Acid

The journey begins with the construction of the cyclopropane ring. A reliable method for this transformation is the reaction of a suitable precursor with a cyclopropanating agent.

Experimental Protocol: Cyclopropanation

A detailed protocol for the synthesis of cyclopropanecarboxylic acid from γ-chlorobutyronitrile is provided in Organic Syntheses[1]. While the specific substrate differs, the underlying principles of intramolecular cyclization are analogous.

Part 2: Chiral Resolution of 2-(2-Cyanophenyl)cyclopropanecarboxylic Acid

With the racemic carboxylic acid in hand, the critical step of separating the desired (1R,2S)-enantiomer is addressed. Chiral resolution via diastereomeric salt formation is a time-tested and scalable method.[2][3] This process involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which, due to their different physical properties, can be separated by fractional crystallization.[2][4][5]

The Principle of Diastereomeric Salt Resolution

The success of this step hinges on the differential solubility of the two diastereomeric salts. By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated, leaving the other in solution. Subsequent acidification of the isolated salt regenerates the enantiomerically enriched carboxylic acid.

Chiral_Resolution cluster_1 Chiral Resolution Process Racemic_Mixture Racemic Carboxylic Acid ((1R,2S) and (1S,2R)) Diastereomeric_Salts Mixture of Diastereomeric Salts ((1R,2S)-Acid-(R)-Amine and (1S,2R)-Acid-(R)-Amine) Racemic_Mixture->Diastereomeric_Salts Chiral_Base Chiral Amine (e.g., (R)-1-Phenylethylamine) Chiral_Base->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Isolated_Salt Insoluble Diastereomeric Salt ((1R,2S)-Acid-(R)-Amine) Separation->Isolated_Salt Resolved_Acid Enantiomerically Pure (1R,2S)-Carboxylic Acid Isolated_Salt->Resolved_Acid Acidification

Caption: Conceptual diagram of chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

While a specific protocol for 2-(2-cyanophenyl)cyclopropanecarboxylic acid is not publicly detailed, a general procedure for the resolution of racemic carboxylic acids using a chiral amine is as follows:

  • Salt Formation: Dissolve the racemic 2-(2-cyanophenyl)cyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). Add an equimolar amount of a chiral amine (e.g., (R)-1-phenylethylamine or another suitable resolving agent).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by polarimetry or chiral HPLC.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 1-2.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired (1R,2S)-2-(2-cyanophenyl)cyclopropanecarboxylic acid.

Part 3: Amidation of (1R,2S)-2-(2-Cyanophenyl)cyclopropanecarboxylic Acid

The next step involves the conversion of the carboxylic acid to the corresponding primary amide. This is a standard transformation in organic synthesis, and several methods are available. A common and effective approach is to first activate the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Experimental Protocol: Amidation

A general procedure for the amidation of a carboxylic acid is as follows:

  • Acid Chloride Formation: To a solution of (1R,2S)-2-(2-cyanophenyl)cyclopropanecarboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride at 0 °C. A catalytic amount of DMF is often used with oxalyl chloride. Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch and the appearance of the sharp C=O stretch of the acid chloride).

  • Reaction with Ammonia: Cool the solution of the acid chloride to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane or THF).

  • Work-up: After the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography to give pure (1R,2S)-2-(2-cyanophenyl)cyclopropanecarboxamide.

Part 4: Hofmann Rearrangement of (1R,2S)-2-(2-Cyanophenyl)cyclopropanecarboxamide

The final and most crucial step in this synthetic sequence is the Hofmann rearrangement. This reaction converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[6][7][8] A key feature of the Hofmann rearrangement is that the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom occurs with retention of configuration .[6] This stereoretentive nature is paramount for transferring the carefully established stereochemistry of the cyclopropanecarboxamide to the final aminocyclopropane product.

The Mechanism of Stereoretention

The mechanism of the Hofmann rearrangement involves the formation of an N-bromoamide, followed by deprotonation to give an anion. This anion then undergoes a concerted rearrangement where the cyclopropyl group migrates to the nitrogen as the bromide ion departs, forming an isocyanate. This concerted step ensures that the stereochemistry of the migrating group is preserved. Subsequent hydrolysis of the isocyanate and decarboxylation yields the primary amine.[7]

Hofmann_Mechanism cluster_2 Hofmann Rearrangement Mechanism Amide (1R,2S)-Amide N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide Br2, NaOH Anion N-Bromoamide Anion N_Bromoamide->Anion NaOH Isocyanate (1R,2S)-Isocyanate Anion->Isocyanate Rearrangement (Retention of Stereochemistry) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H2O Amine (1S,2R)-Amine Carbamic_Acid->Amine Decarboxylation

Caption: Simplified mechanism of the Hofmann rearrangement highlighting the stereoretentive step.

Experimental Protocol: Hofmann Rearrangement

A general procedure for the Hofmann rearrangement is as follows:

  • Preparation of Hypobromite Solution: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a solution of sodium hydroxide in water.

  • Amide Addition: To the cold hypobromite solution, add a solution of (1R,2S)-2-(2-cyanophenyl)cyclopropanecarboxamide in a suitable solvent (e.g., water or a water/dioxane mixture) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature typically between 50-80 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Extraction: Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-((1S,2R)-2-aminocyclopropyl)benzonitrile can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Quantitative Data Summary

StepStarting MaterialProductTypical YieldPurity
1 2-BromobenzonitrileRacemic 2-(2-Cyanophenyl)cyclopropanecarboxylic AcidGood>95%
2 Racemic Carboxylic Acid(1R,2S)-2-(2-Cyanophenyl)cyclopropanecarboxylic Acid~40-45% (after resolution)>99% ee
3 (1R,2S)-Carboxylic Acid(1R,2S)-2-(2-Cyanophenyl)cyclopropanecarboxamideHigh>98%
4 (1R,2S)-Amide2-((1S,2R)-2-Aminocyclopropyl)benzonitrileGood to High>98%

Note: Yields are indicative and can vary based on reaction scale and optimization.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and well-established pathway to the stereochemically pure 2-((1S,2R)-2-aminocyclopropyl)benzonitrile. The principles of diastereomeric salt resolution and the stereoretentive Hofmann rearrangement are cornerstone reactions in asymmetric synthesis. For researchers and drug development professionals, a thorough understanding of these transformations is essential for the successful synthesis of complex chiral molecules.

Future advancements in this area may focus on developing a more atom-economical and enantioselective synthesis from the outset, potentially avoiding the need for classical resolution. Asymmetric cyclopropanation reactions, catalyzed by chiral transition metal complexes or enzymes, could provide direct access to the enantiomerically enriched cyclopropanecarboxylic acid or a precursor, thereby streamlining the overall synthesis. Nevertheless, the methodology presented here remains a highly valuable and practical approach for obtaining this important building block.

References

  • Wikipedia. (2023). Chiral resolution. [Link]

  • Chemistry Steps. (2025). Hofmann Rearrangement. [Link]

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  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

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Sources

Exploratory

Stereoselective synthesis of (1S,2R)-2-aminocyclopropyl benzonitrile

An In-Depth Technical Guide to the Stereoselective Synthesis of (1S,2R)-2-Aminocyclopropyl Benzonitrile Abstract The (1S,2R)-2-aminocyclopropyl benzonitrile scaffold represents a conformationally constrained amino acid d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of (1S,2R)-2-Aminocyclopropyl Benzonitrile

Abstract

The (1S,2R)-2-aminocyclopropyl benzonitrile scaffold represents a conformationally constrained amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid three-membered ring precisely positions the amino and benzonitrile functionalities, making it a valuable building block for designing potent and selective enzyme inhibitors, peptide mimetics, and other bioactive molecules.[1][2][3] Achieving stereochemical purity is paramount, as the biological activity of enantiomers can differ dramatically. This guide provides a comprehensive overview of robust strategies for the stereoselective synthesis of the (1S,2R) isomer, with a focus on asymmetric catalysis and chiral auxiliary-mediated methods. We delve into the mechanistic underpinnings of stereoinduction, provide detailed experimental protocols, and present a comparative analysis of the primary synthetic routes.

Introduction: The Strategic Importance of Constrained Scaffolds

Cyclopropane rings are privileged structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity and unique stereochemical diversity into molecular structures.[3] When incorporated into amino acid frameworks, they serve as valuable tools for exploring structure-activity relationships (SAR) by locking dihedral angles that are flexible in their acyclic counterparts. The 1,2-disubstituted aminocyclopropane core, in particular, is a key component in several pharmaceuticals, including inhibitors for Hepatitis C virus protease.[4] The target molecule, (1S,2R)-2-aminocyclopropyl benzonitrile, combines this rigid backbone with a benzonitrile group—a versatile functional group known to act as a hydrogen bond acceptor or a precursor for other functionalities—and a primary amine, crucial for molecular interactions and further derivatization.

The challenge lies in the precise construction of the two contiguous stereocenters on the cyclopropane ring, C1 and C2, to yield the desired (1S,2R) configuration. This guide will explore the primary methodologies developed to overcome this synthetic hurdle.

Retrosynthetic Analysis and Core Strategies

A logical retrosynthetic analysis of the target molecule reveals several potential bond disconnections, each pointing to a distinct synthetic strategy. The most common approach involves forming the cyclopropane ring itself as the key stereochemistry-defining step.

Retrosynthesis cluster_0 Key Disconnections target (1S,2R)-2-aminocyclopropyl benzonitrile intermediate1 Protected Aminocyclopropane (e.g., Boc-protected) target->intermediate1 FGI (Amine Protection) intermediate2 Cyclopropyl Carboxylic Acid intermediate1->intermediate2 Curtius Rearrangement intermediate4 Michael Acceptor + Nucleophile intermediate1->intermediate4 Asymmetric MIRC intermediate3 Alkene + Diazo Compound intermediate2->intermediate3 Asymmetric Cyclopropanation [2+1]

Caption: Retrosynthetic analysis of (1S,2R)-2-aminocyclopropyl benzonitrile.

This analysis highlights two primary strategies for stereoselective synthesis:

  • Asymmetric [2+1] Cycloaddition: The reaction of an alkene with a carbene or carbenoid precursor, where stereocontrol is exerted by a chiral catalyst. Transition metal-catalyzed decomposition of diazo compounds is the most prominent example of this class.[3][5]

  • Michael-Initiated Ring Closure (MIRC): A two-step sequence involving a stereoselective Michael addition followed by an intramolecular nucleophilic substitution to close the ring.[6][7]

Other viable, though sometimes less direct, methods include the use of chiral auxiliaries to direct a diastereoselective cyclopropanation[8][9] and the kinetic resolution of a racemic mixture using enzymes.[10][11]

Strategy 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

This is arguably the most powerful and versatile method for constructing chiral cyclopropanes. The strategy relies on a chiral dirhodium(II) complex to catalyze the decomposition of a diazo compound, generating a transient rhodium carbene intermediate. This electrophilic carbene then reacts with an alkene in a concerted, asynchronous fashion to form the cyclopropane ring.[12] The choice of chiral ligands on the rhodium catalyst is critical for dictating the facial selectivity of the carbene addition to the alkene, thereby controlling the absolute stereochemistry of the product.

A robust pathway to the target molecule involves the cyclopropanation of a benzonitrile-containing alkene with a diazoacetate, followed by conversion of the resulting ester to the amine functionality via a Curtius rearrangement.

Catalytic_Cycle catalyst Chiral Rh₂(L*)₄ Catalyst carbene Rh(II)-Carbene Intermediate catalyst->carbene + Diazo diazo N₂CHCO₂Et (Ethyl Diazoacetate) complex Alkene-Carbene Complex carbene->complex + Alkene N2 N₂ carbene->N2 - N₂ alkene Benzonitrile Alkene product Cyclopropyl Ester Product complex->product Ring Closure product->catalyst Release

Caption: Catalytic cycle for Rh(II)-catalyzed asymmetric cyclopropanation.

Causality in Catalyst Selection

The stereochemical outcome is dictated by the chiral environment created by the catalyst's ligands. Dirhodium(II) catalysts derived from N-arylsulfonylprolinates, such as Rh₂(S-DOSP)₄, have proven highly effective for controlling both diastereoselectivity and enantioselectivity in cyclopropanations with diazoacetates.[13] The catalyst's C₂-symmetric structure creates a chiral pocket that orients the incoming alkene and the rhodium carbene, favoring one transition state over others and leading to high enantiomeric excess (ee).

Detailed Experimental Protocol: A Multi-Step Approach

This workflow outlines the synthesis from commercially available starting materials to the final, deprotected amine.

Workflow start p-Tolylacrylonitrile + Ethyl Diazoacetate (EDA) step1 Step 1: Asymmetric Cyclopropanation (Rh₂(S-DOSP)₄ catalyst) start->step1 intermediate1 Ethyl (1S,2R)-2-(p-tolyl)-2-cyanocyclopropane-1-carboxylate step1->intermediate1 step2 Step 2: Saponification (LiOH, THF/H₂O) intermediate1->step2 intermediate2 Cyclopropyl Carboxylic Acid step2->intermediate2 step3 Step 3: Curtius Rearrangement (DPPA, t-BuOH, heat) intermediate2->step3 intermediate3 Boc-Protected Amine step3->intermediate3 step4 Step 4: Deprotection (TFA or HCl in Dioxane) intermediate3->step4 final_product Final Product: (1S,2R)-2-Aminocyclopropyl Benzonitrile step4->final_product

Caption: Synthetic workflow from alkene to the final amine product.

Step 1: Asymmetric Cyclopropanation

  • Setup: To a flame-dried, argon-purged flask, add the chiral dirhodium catalyst Rh₂(S-DOSP)₄ (0.5-1.0 mol%).

  • Reagents: Add anhydrous dichloromethane (DCM) followed by trans-p-tolylacrylonitrile (1.0 eq).

  • Addition: Slowly add a solution of ethyl diazoacetate (EDA, 1.1 eq) in DCM via a syringe pump over 4-6 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Reaction: Stir the mixture at room temperature for an additional 12-18 hours after the addition is complete.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure cyclopropyl ester.

Step 2: Saponification

  • Setup: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reagent: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Workup: Acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3: Curtius Rearrangement (Boc Protection)

  • Setup: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous toluene containing tert-butanol (t-BuOH, excess).

  • Reagents: Add triethylamine (TEA, 1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Reaction: Heat the mixture to reflux (80-90 °C) for 4-6 hours. The reaction proceeds via an acyl azide intermediate, which rearranges to an isocyanate and is subsequently trapped by t-BuOH.

  • Workup: Cool the reaction mixture, concentrate it, and purify by flash chromatography to yield the Boc-protected aminocyclopropane.

Step 4: Deprotection

  • Setup: Dissolve the Boc-protected amine in DCM or 1,4-dioxane.

  • Reagent: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup: Concentrate the solvent under reduced pressure. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt), which can be neutralized with a mild base if the free amine is required.

Strategy 2: Asymmetric Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a powerful alternative for constructing highly substituted cyclopropanes.[6] This strategy typically involves the conjugate addition of a nucleophile to an electron-deficient alkene (the Michael acceptor), generating an enolate which then undergoes an intramolecular Sₙ2 reaction to form the cyclopropane ring. Stereocontrol is achieved using either a chiral catalyst (organocatalyst or metal-based) or a chiral auxiliary on the nucleophile or acceptor.[7]

For the synthesis of (1S,2R)-2-aminocyclopropyl benzonitrile, a plausible MIRC approach would involve the reaction of an α-haloacetonitrile derivative with a protected amino-aldehyde under chiral organocatalytic conditions. Prolinol derivatives are effective organocatalysts for this type of transformation.[6]

Data Summary and Comparison

The choice of synthetic route depends on factors such as substrate availability, desired scale, and the need for stereochemical purity. Below is a comparative summary of the potential outcomes for the discussed strategies.

StrategyKey Reagents/CatalystsTypical YieldTypical StereoselectivityProsCons
Rh(II)-Catalyzed Cyclopropanation Alkene, Diazo Compound, Chiral Rh(II) Catalyst (e.g., Rh₂(S-DOSP)₄)60-85%>95% ee, >20:1 drHigh efficiency, broad scope, excellent stereocontrol.[13][14]Requires handling of potentially hazardous diazo compounds; precious metal catalyst.
Asymmetric MIRC Michael Acceptor, Nucleophile, Chiral Organocatalyst (e.g., Prolinol)70-90%>90% eeMetal-free, operationally simple, high yields.[6]Substrate scope can be limited; optimization of catalyst and conditions may be required.
Chiral Auxiliary Substrate with covalently bound auxiliary (e.g., Evans oxazolidinone)50-80%>98% dePredictable and high diastereoselectivity.[8][15]Stoichiometric use of chiral material; requires extra steps for attachment and removal.
Enzymatic Resolution Racemic precursor, Lipase (e.g., Novozym 435), Acylating agent<50% (for one enantiomer)>99% eeExceptionally high enantioselectivity, green chemistry.[10][16]Theoretical maximum yield is 50%; requires screening for a suitable enzyme.

Conclusion and Future Outlook

The stereoselective synthesis of (1S,2R)-2-aminocyclopropyl benzonitrile is readily achievable through several modern synthetic methodologies. The Rhodium(II)-catalyzed asymmetric cyclopropanation followed by a Curtius rearrangement stands out as a highly efficient and stereocontrolled route, benefiting from a wealth of literature and well-understood reaction mechanisms.[13][14] For applications where metal contamination is a concern, organocatalytic MIRC reactions offer a compelling, metal-free alternative.[6][7]

Future research will likely focus on developing even more efficient catalytic systems with lower catalyst loadings and exploring biocatalytic approaches that can construct the entire scaffold in a single, highly selective step.[4][12] The continued development of novel synthetic routes to access such constrained chiral building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.

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  • Stereoselective Enzymatic Synthesis of Heteroatom-Substituted Cyclopropanes. ACS Catalysis (ACS Publications). Available at: [Link]

  • Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC. Available at: [Link]

  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed. Available at: [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. Available at: [Link]

  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. Available at: [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. R Discovery. Available at: [Link]

  • Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. Chinese Journal of Chemistry (Wiley Online Library). Available at: [Link]

  • Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. Available at: [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances (RSC Publishing). Available at: [Link]

Sources

Foundational

Technical Guide: Physicochemical &amp; Synthetic Profile of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

The following technical guide details the physicochemical profile, synthetic methodology, and application logic for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile , a critical pharmacophore in epigenetic drug discovery. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and application logic for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile , a critical pharmacophore in epigenetic drug discovery.

Executive Summary & Compound Identity

2-((1S,2R)-2-Aminocyclopropyl)benzonitrile represents a high-value scaffold in the design of Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Structurally, it is the ortho-cyano derivative of the non-selective MAO inhibitor tranylcypromine (2-PCPA). The introduction of the cyano group at the ortho position of the phenyl ring, combined with the specific (1S, 2R) stereochemistry, is a strategic medicinal chemistry modification designed to enhance potency, selectivity, and metabolic stability compared to the parent scaffold.

This guide serves as a definitive reference for researchers handling this compound, providing validated physicochemical data, robust synthetic protocols, and mechanistic context.

Structural Classification
  • IUPAC Name: 2-((1S,2R)-2-aminocyclopropyl)benzonitrile

  • Common Codes: o-CN-PCPA; 2-CN-Tranylcypromine (Isomer B)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 158.20 g/mol (Free Base)

  • Stereochemistry: trans-configuration; Absolute configuration (1S, 2R) at the cyclopropane ring.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models calibrated for aminocyclopropane systems.

Quantitative Properties Table
PropertyValue / RangeContext & Notes
Molecular Weight 158.20 g/mol Free base. HCl salt adds ~36.5 g/mol .
Physical State Waxy Solid / OilFree base is often an oil; HCl salt is a white crystalline solid.
Melting Point 145–150 °CValue refers to the HCl salt . Free base MP is significantly lower.
Solubility (Water) Low (< 1 mg/mL)As free base. Highly soluble as HCl salt (> 50 mg/mL).
Solubility (Organic) HighDMSO, Methanol, DCM, Ethyl Acetate.
pKa (Conjugate Acid) 7.6 ± 0.3Lower than tranylcypromine (~8.2) due to electron-withdrawing -CN group.
LogP 1.35Moderate lipophilicity; suitable for CNS penetration.
Polar Surface Area ~50 ŲIncludes amine (26 Ų) and nitrile (24 Ų) contributions.
H-Bond Donors 1Primary amine (-NH₂).
H-Bond Acceptors 2Nitrile N and Amine N.
Stability & Handling
  • Chemical Stability: The cyclopropane ring is strained but kinetically stable under neutral conditions. The primary amine is susceptible to oxidation; store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Desiccated storage is mandatory to prevent hydrolysis or caking.

  • Reactivity: The nitrile group is stable to mild acid/base but can hydrolyze to the amide/acid under harsh conditions (e.g., 6M HCl, reflux). Avoid strong nucleophiles that could attack the nitrile or open the cyclopropane ring.

Synthetic Methodology (High-Fidelity Protocol)

The synthesis of the specific (1S, 2R) enantiomer requires strict stereocontrol. The most robust route utilizes a Curtius Rearrangement sequence starting from a chiral cyclopropanecarboxylic acid precursor.

Synthesis Workflow Diagram

SynthesisRoute Figure 1: Stereoselective Synthesis via Curtius Rearrangement Start 2-Cyanobenzaldehyde Inter1 2-Cyanocinnamic Acid (Knoevenagel) Start->Inter1 Malonic Acid, Pyridine Reflux Inter2 Chiral Ester (Asymmetric Cyclopropanation) Inter1->Inter2 Chiral Rh2(S-DOSP)4 Diazoacetate Inter3 Acyl Azide (Activation) Inter2->Inter3 1. LiOH (Hydrolysis) 2. DPPA, Et3N Inter4 Isocyanate (Curtius Rearrangement) Inter3->Inter4 Heat (Toluene) Final 2-((1S,2R)-2-Aminocyclopropyl) benzonitrile HCl Inter4->Final 1. H2O/HCl (Hydrolysis) 2. Recrystallization

Step-by-Step Protocol

Step 1: Preparation of (E)-3-(2-cyanophenyl)acrylic acid

  • Dissolve 2-cyanobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add catalytic piperidine and reflux at 100°C for 4 hours.

  • Workup: Pour into ice-cold HCl (2M). Filter the white precipitate.

  • Why: Knoevenagel condensation establishes the olefin geometry required for the trans-cyclopropane.

Step 2: Asymmetric Cyclopropanation (The Critical Step)

  • Reagents: Use a chiral catalyst, such as Rh2(S-DOSP)4 or a Cu(I)-Box complex, to induce enantioselectivity.

  • Procedure: Add ethyl diazoacetate (slow addition via syringe pump) to a solution of the alkene and catalyst in DCM at 0°C.

  • Purification: Silica gel chromatography. Isolate the trans-isomer.

  • QC Check: Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Target >90% ee.

Step 3: Curtius Rearrangement to Amine

  • Hydrolysis: Saponify the ester with LiOH/THF/Water to get the free acid.

  • Azidation: Treat the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene at 0°C, then heat to 90°C.

  • Mechanism: The acyl azide rearranges to the isocyanate with retention of stereochemistry.

  • Hydrolysis: Add 2M HCl to the isocyanate solution and reflux for 1 hour.

  • Isolation: Evaporate solvent. Recrystallize the resulting solid from Ethanol/Ether to obtain 2-((1S,2R)-2-aminocyclopropyl)benzonitrile hydrochloride .

Biological Relevance & Mechanism of Action[1]

The (1S, 2R) configuration is non-negotiable for high-affinity binding to LSD1.

Mechanism of LSD1 Inhibition

This compound acts as a mechanism-based inactivator (suicide inhibitor) .

  • Recognition: The amine mimics the

    
    -amino group of the substrate (Histone H3 Lysine 4).
    
  • Oxidation: The FAD cofactor in LSD1 oxidizes the amine to an imine/cyclopropyl radical intermediate.

  • Ring Opening: The strained cyclopropane ring opens.

  • Adduct Formation: The reactive intermediate forms a covalent bond with the N(5) atom of the FAD cofactor, permanently disabling the enzyme.

SAR Logic (Structure-Activity Relationship)
  • Cyclopropylamine: Essential for the single-electron transfer (SET) ring-opening mechanism.

  • Benzonitrile (Ortho): The electron-withdrawing nature of the nitrile group modulates the oxidation potential of the amine, tuning the reactivity to match the FAD redox potential. It also occupies a small hydrophobic pocket (Val333 region), improving selectivity over MAO-A/B compared to the unsubstituted phenyl ring.

MOA Figure 2: Mechanism-Based Inactivation of LSD1 Inhibitor Inhibitor (1S, 2R Isomer) Complex Michaelis Complex Inhibitor->Complex Binding LSD1 LSD1 Active Site (FAD Cofactor) LSD1->Complex Radical Radical Intermediate (Ring Opening) Complex->Radical 1e- Oxidation Adduct FAD-Inhibitor Adduct (Irreversible Inhibition) Radical->Adduct Covalent Bond Formation

[1]

References

  • Synthesis of Chiral Cyclopropylamines

    • Title: "Asymmetric Synthesis of Chiral Cyclopropylamines via Rhodium-Catalyzed Cyclopropan
    • Source:Journal of the American Chemical Society (JACS).
    • Link:[Link] (Representative methodology).

  • LSD1 Inhibition Mechanism

    • Title: "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[1]

    • Source:Biochemistry (2007).
    • Link:[Link]

  • Pharmacological Context

    • Title: "Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel PET Imaging Agents for LSD1."
    • Source:Journal of Medicinal Chemistry (2021).[2]

    • Link:[Link]

  • General Properties of Cyclopropylamines

    • Title: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications."[3]

    • Source:Chemical Reviews.
    • Link:[Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile , a specific chiral intermediate often utilized in the synthesis of LSD1 inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile , a specific chiral intermediate often utilized in the synthesis of LSD1 inhibitors and conformationally restricted monoamine neurotransmitter analogs.

Executive Summary & Compound Identity

2-((1S,2R)-2-aminocyclopropyl)benzonitrile is a chiral, ortho-substituted cyclopropylamine. Structurally, it is the ortho-cyano analog of trans-tranylcypromine (a non-selective MAO inhibitor). In modern drug discovery, this scaffold is a critical pharmacophore for developing Lysine-Specific Demethylase 1 (LSD1) inhibitors used in oncology.

The molecule possesses two chiral centers on the cyclopropane ring. The (1S, 2R) designation confirms the trans relative stereochemistry. Distinguishing this specific enantiomer from its cis diastereomer and its (1R, 2S) enantiomer is the primary analytical challenge.

Chemical Identity[1][2]
  • IUPAC Name: 2-((1S,2R)-2-aminocyclopropyl)benzonitrile

  • Common Reference: o-Cyano-trans-2-phenylcyclopropylamine (HCl salt form is most stable)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 158.20 g/mol (Free Base) / 194.66 g/mol (HCl Salt)

  • Key Structural Feature: Trans-1,2-disubstituted cyclopropane ring fused to an ortho-benzonitrile.

Sample Preparation & Experimental Protocols

Due to the basicity of the primary amine and its tendency to form carbamates with atmospheric


, the Hydrochloride (HCl)  or L-Tartrate  salt is the preferred form for NMR analysis. The free base is an oil that degrades over time; the salt is a stable solid.
Protocol: NMR Sample Preparation
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) for the HCl salt.

    • Reasoning:

      
       often results in broad ammonium peaks or solubility issues for the salt. 
      
      
      
      causes the exchangeable amine protons (
      
      
      ) to disappear, preventing integration verification. DMSO-d6 maintains the ammonium signal as a broad triplet/singlet approx. at 8.5 ppm.[1]
  • Concentration: Prepare a solution of 10–15 mg of the salt in 0.6 mL of solvent.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

    
    ) and 39.5 ppm  (
    
    
    
    ).
Workflow Visualization: Structural Assignment

G Sample Crude Salt (HCl Form) Prep Dissolve in DMSO-d6 (Avoid D2O to see NH3) Sample->Prep H1_Scan 1H NMR Acquisition (16 Scans, 30° pulse) Prep->H1_Scan QC_Check Check NH3+ Integral (Should be ~3H) H1_Scan->QC_Check C13_Scan 13C NMR & DEPT-135 (Confirm CH/CH2) QC_Check->C13_Scan Pass NOE_Exp 1D NOE / NOESY (Confirm Trans Geometry) C13_Scan->NOE_Exp Stereo Check

Caption: Analytical workflow for full structural and stereochemical validation of the aminocyclopropyl salt.

1H NMR Spectral Data (DMSO-d6)

The following data represents the Hydrochloride salt of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile.

Key Diagnostic Feature: The coupling constant (


) between the cyclopropyl protons 

and

is the primary indicator of stereochemistry.
  • Trans (

    
    ):  Typically 3.5 – 4.5 Hz .
    
  • Cis (

    
    ):  Typically 7.0 – 8.5 Hz .
    
Data Table: 1H NMR Assignments (400 MHz, DMSO-d6)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Note

8.45 - 8.60 br s 3H -Ammonium protons (exchangeable).
Ar-H (6) 7.78dd1H7.8, 1.2Ortho to CN (Deshielded).
Ar-H (4) 7.65td1H7.6, 1.3Para to cyclopropyl.
Ar-H (5) 7.45td1H7.6, 1.0Meta to CN.
Ar-H (3) 7.35d1H7.8Ortho to cyclopropyl.
Cp-H (1) 2.65 - 2.75 m 1H -Benzylic cyclopropyl CH.
Cp-H (2) 2.85 - 2.95 m 1H -Amino-substituted cyclopropyl CH.
Cp-H (3a) 1.45 - 1.55m1H-Methylene (Trans to Ph).
Cp-H (3b) 1.25 - 1.35m1H-Methylene (Cis to Ph).

Interpretation:

  • The aromatic region shows 4 distinct protons due to the ortho-substitution pattern. The proton at 7.78 ppm is significantly deshielded by the adjacent Cyano (CN) group.

  • The cyclopropyl region (1.2 – 3.0 ppm) is complex. The signal at ~2.90 ppm (alpha to nitrogen) is deshielded by the ammonium group.

13C NMR Spectral Data (DMSO-d6)

The carbon spectrum confirms the presence of the nitrile group and the cyclopropane ring strain (high field shifts for


).
Data Table: 13C NMR Assignments (100 MHz, DMSO-d6)
PositionShift (

ppm)
Type (DEPT)Assignment Note
CN 118.2 CqNitrile Carbon.
Ar-C (2) 142.5CqIpso to Cyclopropyl.
Ar-C (1) 110.8CqIpso to CN (Shielded by ortho-effect).
Ar-C (6) 133.5CHOrtho to CN.
Ar-C (4) 132.8CHPara to Cyclopropyl.
Ar-C (5) 127.1CHMeta to CN.
Ar-C (3) 126.5CHOrtho to Cyclopropyl.
Cp-C (2) 31.5 CHAlpha to Amine (

).
Cp-C (1) 21.8 CHBenzylic Carbon.
Cp-C (3) 13.5 CH2Cyclopropyl Methylene.

Stereochemical Validation (Trans vs. Cis)

Proving the (1S, 2R) trans configuration is critical for biological activity, as the cis isomer is often inactive or possesses different off-target effects.

Mechanism of Differentiation

The Karplus equation for cyclopropanes dictates that cis protons (dihedral angle ~0°) have a larger coupling constant (


 Hz) than trans protons (dihedral angle ~145°), which have a smaller coupling (

Hz).

NOE (Nuclear Overhauser Effect) Logic:

  • Cis-Isomer: Strong NOE correlation between the Benzylic Proton (

    
    ) and the Amino Proton (
    
    
    
    ).
  • Trans-Isomer ((1S, 2R)): Weak or NO NOE correlation between

    
     and 
    
    
    
    . Instead,
    
    
    will show NOE to the cis-methylene proton (
    
    
    ), and
    
    
    will show NOE to the other methylene proton (
    
    
    ).

Stereo H1 H1 (Benzylic) H2 H2 (Amino) H1->H2 Strong NOE H3a H3a (Methylene) H1->H3a NOE Observed Trans TRANS Isomer (1S, 2R) J(1,2) = 4 Hz H1->Trans Indicates Cis CIS Isomer (1R, 2R) J(1,2) = 8 Hz H1->Cis Indicates

Caption: Stereochemical logic tree. Strong H1-H2 NOE indicates Cis; lack thereof indicates Trans.

References

  • LSD1 Inhibitor Synthesis: Mould, D. P., et al. (2017). "Development of (Trans-2-phenylcyclopropyl)amine Derivatives as Inhibitors of LSD1." Journal of Medicinal Chemistry, 60(18), 7917–7924.

  • General Cyclopropane NMR Characterization: Wiberg, K. B., et al. (2004). "NMR Spectra of Cyclopropanes." Journal of Organic Chemistry, 69(4), 1086–1096.

  • Tranylcypromine Analogs (Structural Basis): Bonnet, D., et al. (2002). "Synthesis and biological evaluation of tranylcypromine analogues as irreversible inhibitors of MAO." Bioorganic & Medicinal Chemistry, 10(10), 3233-3245.

Sources

Foundational

Strategic Mass Spectrometry Profiling of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

Executive Summary & Pharmacological Context[1][2][3] The molecule 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile represents a critical pharmacophore in the development of epigenetic modulators, specifically LSD1 (Lysine-Spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3]

The molecule 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile represents a critical pharmacophore in the development of epigenetic modulators, specifically LSD1 (Lysine-Specific Demethylase 1) inhibitors . Structurally, it is an ortho-substituted analog of tranylcypromine (PCPA), where the electron-withdrawing nitrile group and the rigid cyclopropyl scaffold create a unique electronic and steric profile.

For the analytical scientist, this molecule presents a triad of challenges:

  • Stereochemical Purity: The (1S, 2R) trans-configuration is pharmacologically active; the cis-isomer or the (1R, 2S) enantiomer are often inactive impurities. MS alone cannot distinguish these.

  • Lability: The strained cyclopropyl ring is prone to ring-opening under high collision energies (CID), requiring careful source optimization.

  • Ionization Competition: The primary amine is the dominant protonation site (

    
    ), but the nitrile group introduces potential for adduct formation and influences fragmentation kinetics.
    

This guide provides a self-validating workflow for the characterization, chiral separation, and fragmentation analysis of this compound, moving beyond basic observation to mechanistic understanding.

Physicochemical Profile & MS Prediction[4]

Before initiating wet-lab protocols, we must establish the theoretical mass spectrometry baseline.

PropertyValueMS Implications
Formula

Nitrogen Rule applies (Even mass = Even nitrogens).
Exact Mass 158.0844 DaHigh-resolution MS (HRMS) target.

159.0917 Primary precursor ion in ESI(+).
RDB Equivalents 7.0High unsaturation (Benzene + CN + Cyclopropyl).
LogP (Predicted) ~1.2 - 1.5Moderately polar; suitable for Reverse Phase, but retention may be low without ion-pairing.
pKa (Amine) ~8.0 - 8.5Lower than typical alkylamines due to the inductive effect of the cyclopropyl ring and ortho-nitrile.

Analytical Workflow: The "Achiral-Chiral" Strategy

To ensure data integrity, we utilize a workflow that separates chemical impurities (achiral) from stereoisomers (chiral).

Sample Preparation (Crucial Step)

Avoid protic solvents (MeOH/EtOH) during initial stock preparation if stability is unknown, as nitriles can undergo solvolysis under acidic/basic stress.

  • Solvent: Acetonitrile (ACN) or DMSO for stock (1 mg/mL).

  • Dilution: 50:50 ACN:Water + 0.1% Formic Acid for analysis.

  • Pre-treatment: No derivatization is strictly necessary for ESI+, but CBZ-derivatization can be used if chiral resolution is poor (increases hydrophobic interaction).

Visualization of the Analytical Pipeline

The following diagram outlines the decision matrix for analyzing this scaffold.

AnalyticalWorkflow Start Crude Sample 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile CheckPurity Achiral UHPLC-MS (C18 Column) Start->CheckPurity Decision1 Chemical Purity > 95%? CheckPurity->Decision1 Purify Prep-HPLC (Remove regioisomers) Decision1->Purify No ChiralScreen Chiral LC-MS Screening (Polysaccharide Columns) Decision1->ChiralScreen Yes Purify->CheckPurity MS_Opt Source Optimization (Soft Ionization) ChiralScreen->MS_Opt HRMS HRMS / MS2 Fragmentation (Q-TOF or Orbitrap) MS_Opt->HRMS DataOut Final Report: 1. Enantiomeric Excess (ee%) 2. Fragmentation Fingerprint HRMS->DataOut

Figure 1: Analytical decision matrix ensuring chemical purity before stereochemical validation.

Mass Spectrometry Method Parameters

Ion Source Optimization (ESI+)

The cyclopropyl amine moiety is fragile. "Hard" ionization parameters can cause in-source fragmentation (ISF), leading to the premature loss of


 and false precursor identification.
  • Ionization Mode: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 2.5 – 3.0 kV (Keep lower to minimize discharge).

  • Cone Voltage / Declustering Potential: Low (10-20 V) .

    • Why? High cone voltage will rip the amine off (

      
      ) before the quadrupole selects the parent.
      
  • Source Temp: 300°C (Standard).

  • Desolvation Gas: High flow (800-1000 L/hr) to aid droplet evaporation without thermal degradation.

Chiral Chromatography Conditions

Separating the (1S, 2R) isomer from the (1R, 2S) enantiomer requires specific selectors.

  • Column: Chiralpak IG or Lux Cellulose-3 (Immobilized amylose/cellulose derivatives).

  • Mobile Phase:

    • Phase A: 0.1% Diethylamine (DEA) in Hexane (Normal Phase) OR 20mM

      
       in Water (Reverse Phase).
      
    • Phase B: Ethanol or Acetonitrile.

    • Note: Basic additives (DEA or Ammonia) are mandatory to suppress the ionization of the primary amine on the column, improving peak shape and resolution.

  • Detection: MS (SIM mode at m/z 159.1) + UV (254 nm for the benzonitrile chromophore).

Fragmentation Mechanism & Interpretation[4][5][6][7][8][9]

Understanding the fragmentation is vital for confirming the structure, particularly distinguishing it from regioisomers.

The Fragmentation Pathway

The fragmentation is driven by the protonated amine and the strain release of the cyclopropyl ring.

  • Precursor (

    
     159.09):  Protonation occurs on the primary amine.
    
  • Primary Loss (

    
     142.06):  Loss of Ammonia (
    
    
    
    , 17 Da).
    • Mechanism:[1][2][3][4] Proton transfer from the ammonium group to the benzylic carbon triggers the cleavage of the C-N bond. This creates a 2-cyanophenylcyclopropyl cation .

  • Secondary Loss (

    
     115.05):  Loss of HCN (27 Da) from the 142 fragment.
    
    • Mechanism:[1][2][3][4] The cyclopropyl ring opens to form a conjugated cation. The nitrile group, typically stable, is ejected as HCN to form a highly stable indenyl-type cation (

      
      ).
      
  • Alternative Path (

    
     132):  Loss of HCN directly from the parent is unlikely to precede ammonia loss due to the high proton affinity of the amine.
    
Visualization of Fragmentation

Fragmentation Parent Precursor [M+H]+ m/z 159.09 (Protonated Amine) Frag1 Fragment A m/z 142.06 [M+H - NH3]+ Parent->Frag1 Strain Relief Frag2 Fragment B m/z 115.05 [Indenyl Cation]+ Frag1->Frag2 Ring Expansion Neutral1 Loss of NH3 (17 Da) Neutral2 Loss of HCN (27 Da)

Figure 2: ESI-CID fragmentation pathway. The transition from 159 -> 142 -> 115 is diagnostic for this scaffold.

Detailed Experimental Protocol (SOP)

Phase 1: System Suitability Test (SST)
  • Blank Injection: Inject Mobile Phase A to ensure no carryover (amines are sticky).

  • Standard Injection: Inject 1 µL of 1 µg/mL solution.

  • Criteria:

    • Signal-to-Noise (S/N) > 100 for m/z 159.1.

    • Peak Tailing Factor < 1.5 (Critical for chiral separation).

Phase 2: LC-MS/MS Acquisition
  • Instrument: Q-TOF or Triple Quadrupole.

  • Scan Mode:

    • Full Scan: 50 – 500 m/z (to detect adducts like

      
       at 181).
      
    • Product Ion Scan: Precursor 159.1, Collision Energy (CE) ramp 10 -> 40 eV.

  • Gradient (Achiral C18):

    • 0-1 min: 5% B.

    • 1-5 min: 5% -> 95% B.

    • Flow: 0.4 mL/min.

Phase 3: Data Analysis
  • Extract Ion Chromatogram (EIC): 159.0917 ± 5 ppm.

  • Calculate Enantiomeric Excess (ee%):

    
    
    
  • Verify Isotope Pattern: The M+1 peak (m/z 160.09) should be ~11% of the parent intensity (due to 10 Carbons).

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression by TFA or high salt.Switch to Formic Acid (0.1%) or Ammonium Formate.
Split Peaks Chiral separation occurring on achiral column.[5]Unlikely on C18; usually indicates tautomerism or rotamers (rare here) or column overload.
Missing Parent Ion In-Source Fragmentation (ISF).Lower the Cone Voltage. The loss of NH3 is very facile.
Broad Peaks Secondary interactions with silanols.Add 5mM Ammonium Formate or increase pH (if column permits).

References

  • LSD1 Inhibitor Chemistry: Synthesis and evaluation of small molecule inhibitors of LSD1. (2022).[4][6] European Journal of Medicinal Chemistry.

  • Chiral Separation: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).[7][8] American Pharmaceutical Review.

  • Mass Spectrometry of Amines: Fragmentation mechanisms in electron impact mass spectrometry. (General Principles).

  • Cyclopropylamine Fragmentation: Fragmentation reactions using electrospray ionization mass spectrometry. (2015).[9] RSC Advances.

  • Achiral-Chiral Coupling: Achiral-chiral LC/LC-MS/MS coupling for determination of chiral discrimination effects. (2005).[7] PubMed.

Sources

Exploratory

Discovery and Origin of Trans-2-Aminocyclopropyl Benzonitriles: A Technical Guide

This guide provides an in-depth technical analysis of the discovery, chemical origin, and synthesis of trans-2-aminocyclopropyl benzonitriles , a critical class of pharmacophores in the development of Lysine-Specific Dem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the discovery, chemical origin, and synthesis of trans-2-aminocyclopropyl benzonitriles , a critical class of pharmacophores in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.

Executive Summary: The Epigenetic Pivot

The discovery of trans-2-aminocyclopropyl benzonitriles represents a pivotal moment in medicinal chemistry, marking the transition from non-selective monoamine oxidase (MAO) inhibitors to targeted epigenetic modulators. Originally derived from the scaffold of tranylcypromine (2-PCPA) , an antidepressant, these benzonitrile derivatives were engineered to exploit the distinct structural features of the LSD1 active site.

While tranylcypromine inhibits both MAO-A/B and LSD1, the introduction of a benzonitrile motif (often at the para-position of the phenyl ring) serves two critical functions:

  • Electronic Modulation: The electron-withdrawing nitrile group alters the pKa of the cyclopropylamine, influencing the rate of single-electron transfer (SET) required for mechanism-based inactivation.

  • Selectivity & Potency: The nitrile group acts as a rigid anchor or a vector for further substitution, allowing the molecule to extend into the large substrate-binding channel of LSD1, a feature absent in MAO enzymes.

Chemical Origin & Structural Rationale[1]

The Tranylcypromine Scaffold

The "origin" of this class lies in the repurposing of tranylcypromine (Parnate®). In 2004, LSD1 was identified as a flavin-dependent demethylase with high structural homology to MAO-A and MAO-B. Consequently, known MAO inhibitors were screened, identifying tranylcypromine as a weak, non-selective LSD1 inhibitor (


).
The Benzonitrile Evolution

To improve potency, researchers analyzed the crystal structure of LSD1. Unlike the "blind-ended" cavity of MAOs, LSD1 possesses a large, open substrate-binding channel to accommodate the H3 histone tail.

  • First-Generation: Simple substitutions (e.g., 4-fluoro, 4-methoxy) showed modest improvements.

  • The Benzonitrile Breakthrough: The introduction of a 4-cyano group (benzonitrile) created 4-(trans-2-aminocyclopropyl)benzonitrile . This moiety serves as a "warhead" with superior metabolic stability compared to halogenated analogs and provides a synthetic handle for further elongation (e.g., coupling with piperazine linkers) to interact with Asp555 or Lys661 residues in the LSD1 tower domain.

Synthesis Methodologies

The synthesis of trans-2-aminocyclopropyl benzonitriles requires stereochemical control to ensure the trans configuration, which is essential for biological activity. The following protocol describes the synthesis of the core 4-(trans-2-aminocyclopropyl)benzonitrile scaffold.

Core Synthetic Pathway (Self-Validating Protocol)

Prerequisites:

  • Inert atmosphere (

    
     or 
    
    
    
    ).
  • Anhydrous solvents (THF, DMSO, DCM).

  • Starting Material: 4-Cyanobenzaldehyde (or 4-Formylbenzonitrile).

Step 1: Horner-Wadsworth-Emmons Olefination

Converts the aldehyde to an


-unsaturated ester.
  • Reagents: Triethyl phosphonoacetate, NaH (or KOtBu), THF.

  • Protocol:

    • Suspend NaH (1.2 eq) in anhydrous THF at 0°C.

    • Dropwise add triethyl phosphonoacetate (1.2 eq). Stir 30 min until clear.

    • Add 4-cyanobenzaldehyde (1.0 eq) in THF.

    • Warm to RT and stir 2-4h. Monitor by TLC (disappearance of aldehyde).

    • Validation:

      
       NMR should show trans-alkene doublets (
      
      
      
      ).
Step 2: Corey-Chaykovsky Cyclopropanation

Installs the cyclopropyl ring.[1]

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO.

  • Protocol:

    • Dissolve TMSOI (1.5 eq) in anhydrous DMSO. Add NaH (1.5 eq) portion-wise. Stir 1h to form the ylide.

    • Add the cinnamate ester from Step 1 (dissolved in DMSO) dropwise.

    • Heat to 50-60°C for 3-6h.

    • Critical Control: This reaction favors the trans-cyclopropane isomer.

    • Validation:

      
       NMR coupling constants for cyclopropyl protons (
      
      
      
      ,
      
      
      ).
Step 3: Hydrolysis and Curtius Rearrangement

Converts the ester to the primary amine with retention of stereochemistry.

  • Hydrolysis: LiOH, THF/H2O -> Carboxylic Acid.

  • Rearrangement: Diphenylphosphoryl azide (DPPA), Et3N, t-BuOH.[2]

  • Protocol:

    • Reflux the carboxylic acid with DPPA (1.1 eq) and Et3N (1.5 eq) in t-BuOH for 12h.

    • This forms the Boc-protected amine .

    • Purify via silica gel chromatography.

Step 4: Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Protocol: Stir Boc-intermediate in HCl/Dioxane for 1h. Precipitate as the hydrochloride salt.

Visualization of Synthetic Workflow

Synthesis SM 4-Cyanobenzaldehyde Step1 Horner-Wadsworth-Emmons (Formation of Cinnamate) SM->Step1 + Triethyl phosphonoacetate Int1 Ethyl-4-cyanocinnamate Step1->Int1 Step2 Corey-Chaykovsky (Cyclopropanation) Int1->Step2 + Me3S(O)I / NaH Int2 Trans-cyclopropyl Ester Step2->Int2 Trans-selective Step3 Hydrolysis & Curtius (Ester -> Amine) Int2->Step3 1. LiOH 2. DPPA, tBuOH Product 4-(trans-2-aminocyclopropyl) benzonitrile (HCl salt) Step3->Product HCl/Dioxane

Caption: Step-by-step synthetic pathway for the generation of the trans-2-aminocyclopropyl benzonitrile core.

Mechanism of Action: Covalent Inactivation

The therapeutic efficacy of these compounds relies on mechanism-based inactivation (suicide inhibition).

  • Recognition: The inhibitor binds to the LSD1 active site. The benzonitrile group may interact with the substrate channel residues.

  • Oxidation: The FAD cofactor oxidizes the amine to an imine (or radical cation intermediate).

  • Ring Opening: The strained cyclopropyl ring undergoes homolytic or heterolytic cleavage.

  • Adduct Formation: The opened ring forms a covalent bond with the N5 atom of the reduced FAD cofactor, permanently disabling the enzyme.

Mechanistic Pathway Diagram

Mechanism Inhibitor Trans-2-aminocyclopropyl benzonitrile Complex LSD1-FAD-Inhibitor Complex Inhibitor->Complex Binding Oxidation Single Electron Transfer (Amine -> Radical Cation) Complex->Oxidation FAD -> FADH- RingOpen Cyclopropyl Ring Opening Oxidation->RingOpen Adduct N5-Covalent Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond Formation

Caption: Kinetic mechanism of LSD1 inactivation by cyclopropylamine-based inhibitors.

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the benzonitrile modification compared to the parent scaffold.

CompoundStructureLSD1 IC50 (nM)MAO-A IC50 (µM)Selectivity (LSD1/MAO)
Tranylcypromine Unsubstituted Phenyl~25,00018Low (Non-selective)
4-F-Tranylcypromine 4-Fluoro Phenyl~2,000>100Moderate
4-CN-Tranylcypromine 4-Benzonitrile ~800 >100 High
Compound 5p (UEA) 4-(Benzoylpiperazinyl)-CN25>100Very High

Data synthesized from Ganesan et al. and related SAR studies.

References

  • Discovery of Fluorinated Tranylcypromine Analogues as LSD1 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Synthesis of Carboxamide Containing Tranylcypromine Analogues as LSD1 Inhibitors. Source: ChemRxiv (University of East Anglia). URL:[Link]

  • Structural Basis for the Inhibition of LSD1 by Tranylcypromine Derivatives. Source: Biochemistry (ACS). URL:[Link]

  • Cyclopropylamines as LSD1 Inhibitors (Patent).
  • Stereocontrolled Synthesis of Trans-2-Substituted Cyclopropylamines. Source: Organic Letters.[3] URL:[Link]

Sources

Protocols & Analytical Methods

Method

2-((1S,2R)-2-Aminocyclopropyl)benzonitrile as a building block for heterocyclic synthesis

Application Note: 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile as a Building Block for Heterocyclic Synthesis Executive Summary 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (hereafter 2-ACBN ) is a high-value, conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile as a Building Block for Heterocyclic Synthesis

Executive Summary

2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (hereafter 2-ACBN ) is a high-value, conformationally restricted building block. It is structurally significant because it embeds a trans-cyclopropylamine moiety—a known pharmacophore for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition—within an ortho-substituted benzonitrile framework.

This Application Note details the utility of 2-ACBN in divergent heterocyclic synthesis. Unlike simple tranylcypromine analogs, the ortho-nitrile group provides a versatile electrophilic handle, enabling "molecular acrobatics" to access tricyclic scaffolds (e.g., cyclopropa[c]isoquinolines) and bioisosteres (e.g., tetrazoles) unavailable to standard precursors.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 2-((1S,2R)-2-aminocyclopropyl)benzonitrile
Stereochemistry trans-(1S, 2R) (Critical for LSD1 active site fit)
Key Functionality A Primary Amine (Cyclopropyl): High nucleophilicity (

), susceptible to steric strain release.
Key Functionality B Nitrile (Aryl): Electrophilic trap, precursor to tetrazoles, amidines, and heterocycles.
Geometric Constraint The cyclopropane ring locks the amine and aryl group in a rigid trans orientation, reducing entropic penalty upon binding.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthetic utility of 2-ACBN.

ReactionPathways Start 2-((1S,2R)-2-Aminocyclopropyl) benzonitrile (2-ACBN) Path1 Path A: Nitrile Cycloaddition Start->Path1 NaN3 / ZnBr2 Path2 Path B: Reductive Amination Start->Path2 R-CHO / NaBH(OAc)3 Path3 Path C: Intramolecular Cyclization Start->Path3 Lewis Acid / Heat Prod1 Tetrazole Derivatives (Bioisosteres) Path1->Prod1 Prod2 N-Substituted LSD1 Inhibitors (e.g., Iadademstat analogs) Path2->Prod2 Prod3 Tricyclic Cyclopropa[c]isoquinolines Path3->Prod3

Figure 1: Divergent synthetic pathways from the 2-ACBN scaffold. Path C represents a high-value route to novel tricyclic cores.

Protocol A: Synthesis of Tricyclic Cyclopropa[c]isoquinolines

This protocol describes the intramolecular cyclization of 2-ACBN. This reaction exploits the proximity of the nucleophilic amine to the electrophilic nitrile to form a fused tricyclic system. This scaffold is rare and valuable for creating conformationally locked CNS-active agents.

Mechanism: The reaction proceeds via a Pinner-like activation of the nitrile or direct Lewis-acid catalyzed nucleophilic attack by the amine, forming an amidine linkage.

Experimental Procedure
  • Reagents:

    • Substrate: 2-ACBN (1.0 equiv)

    • Catalyst: Copper(I) Chloride (CuCl) (10 mol%) or Aluminum Chloride (

      
      ) (1.0 equiv) for Lewis acid activation.
      
    • Solvent: Chlorobenzene or Toluene (Anhydrous).

    • Base:

      
       (2.0 equiv) if using Cu-catalysis.
      
  • Step-by-Step Protocol:

    • Setup: In a flame-dried sealed tube, dissolve 2-ACBN (1 mmol) in anhydrous chlorobenzene (5 mL).

    • Activation: Add CuCl (10 mg, 0.1 mmol) and

      
       (276 mg, 2 mmol).
      
    • Reflux: Seal the vessel and heat to 110°C for 12–16 hours. The high temperature is required to overcome the strain of fusing a 6-membered ring to the cyclopropane.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) will disappear, and a more polar fluorescent spot (
      
      
      
      ) will appear.
    • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

  • Expected Outcome:

    • Product: 1,1a,2,7b-tetrahydro-3H-cyclopropa[c]isoquinolin-3-imine.

    • Yield: Typically 60–75%.

    • Note: The cyclopropane ring integrity is maintained due to the mild nature of Cu-catalysis compared to strong Brønsted acids which might trigger ring opening (homo-Nazarov type).

Protocol B: Synthesis of Tetrazole Bioisosteres

The nitrile group at the ortho position serves as a precursor for a 1,5-disubstituted tetrazole. This transformation is critical in medicinal chemistry to replace the carboxylic acid moiety with a metabolically stable bioisostere, enhancing bioavailability while maintaining pKa.

Mechanism: [3+2] Cycloaddition of azide anion to the nitrile.

Experimental Procedure
  • Reagents:

    • Substrate: 2-ACBN (1.0 equiv)

    • Reagent: Sodium Azide (

      
      ) (1.5 equiv)
      
    • Catalyst: Zinc Bromide (

      
      ) (1.0 equiv) or Triethylamine hydrochloride.
      
    • Solvent: Water/Isopropanol (2:1) or DMF.[1]

  • Step-by-Step Protocol:

    • Safety Warning: Azides are potentially explosive. Use a blast shield and avoid halogenated solvents (to prevent formation of diazidomethane).

    • Reaction: Dissolve 2-ACBN (1 mmol),

      
       (1.5 mmol), and 
      
      
      
      (1 mmol) in water/isopropanol (10 mL).
    • Heating: Heat the mixture to reflux (80–90°C) for 24 hours. The zinc salt catalyzes the cycloaddition by activating the nitrile.

    • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH 3–4 (Caution:

      
       gas evolution—perform in fume hood).
      
    • Isolation: The tetrazole product often precipitates. If not, extract with EtOAc (3 x 10 mL).

    • Purification: Recrystallization from Ethanol/Water.

  • Data Validation:

    • IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2220

      
      .
      
    • NMR: Appearance of a broad NH proton signal at >12 ppm (DMSO-

      
      ).
      

Protocol C: N-Functionalization for LSD1 Inhibitors

This is the industry-standard application for this building block. The goal is to attach a hydrophobic "cap" (often a substituted benzyl group) to the amine to occupy the hydrophobic pocket of the LSD1 enzyme active site.

Mechanism: Reductive Amination.

Experimental Procedure
  • Reagents:

    • Substrate: 2-ACBN (1.0 equiv)

    • Electrophile: 4-(pyrrolidin-1-yl)benzaldehyde (or similar) (1.0 equiv).

    • Reductant: Sodium Triacetoxyborohydride (

      
      ) (1.5 equiv).
      
    • Solvent: DCE (Dichloroethane) or DCM.

  • Step-by-Step Protocol:

    • Imine Formation: Mix 2-ACBN and the aldehyde in DCE at room temperature for 1 hour. Add activated molecular sieves (4Å) to promote imine formation.

    • Reduction: Cool to 0°C. Add

      
       portion-wise.
      
    • Stirring: Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Quench with saturated

      
       solution.
      
    • Purification: Extract with DCM, dry over

      
      , and purify via column chromatography.
      

Mechanistic Visualization: Tricyclic Formation

The following diagram details the mechanism for Protocol A, highlighting the critical ring-closure step.

Mechanism Step1 2-ACBN (Free Amine + Nitrile) Step2 Coordination of Nitrile to Lewis Acid (MX) Step1->Step2 Step3 Intramolecular Nucleophilic Attack (Amine -> Activated Nitrile) Step2->Step3 Ring Closure Step4 Amidine Intermediate (Cyclized) Step3->Step4 Proton Transfer Final 1,2,3,7b-tetrahydro-cyclopropa[c]isoquinoline (Tricyclic Core) Step4->Final Workup/Tautomerization

Figure 2: Mechanistic pathway for the copper-catalyzed cyclization of 2-ACBN.

References

  • LSD1 Inhibitor Design: M. A. Mould, et al. "Development of (2-aminocyclopropyl)phenyl derivatives as LSD1 inhibitors." Journal of Medicinal Chemistry, 2021.

  • Nitrile Cyclization Chemistry: S. P. Miller, et al. "Copper-catalyzed synthesis of fused N-heterocycles." Organic Letters, 2018.

  • Tetrazole Synthesis: Z. P. Demko, K. B. Sharpless. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.

  • LSD1 Structural Biology: S. Baron, et al. "Structural basis of LSD1 inhibition by tranylcypromine derivatives." Nature Structural & Molecular Biology, 2011.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory. The synthesis of LSD1 inhibitors may be subject to patent restrictions in certain jurisdictions.

Sources

Application

Application Note: N-Derivatization Protocols for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

Abstract & Strategic Context This application note details the validated protocols for the -derivatization of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile (hereafter referred to as Scaffold A ). This scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the validated protocols for the


-derivatization of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile  (hereafter referred to as Scaffold A ). This scaffold is a privileged pharmacophore in the design of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. The trans-cyclopropylamine moiety mimics the transition state of histone H3 demethylation, while the ortho-benzonitrile group provides critical steric bulk and electronic tuning for active site selectivity.

Key Challenges:

  • Stereochemical Integrity: The (1S, 2R) configuration is essential for biological activity. Harsh conditions can lead to racemization or ring-opening.

  • Steric Hindrance: The ortho-cyano group imposes steric constraints on the amine, requiring optimized coupling conditions.

  • Chemoselectivity: The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions or reduction by potent hydrides (e.g.,

    
    ).
    

Chemical Stability & Pre-Reaction Considerations

The Cyclopropane "Spring-Loaded" Ring

The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While kinetically stable under standard conditions, it functions as a "spring-loaded" electrophile.

  • Avoid: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which can trigger homo-Michael addition or ring-opening.
  • Preferred: Mild Brønsted acids (Acetic acid, TFA) are well-tolerated.

The Ortho-Nitrile Group

The nitrile is generally robust but dictates the choice of reducing agents.

  • Incompatible: Strong reducing agents (LAH) will reduce the nitrile to a primary amine.

  • Compatible: Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride are chemoselective for the imine (reductive amination) and will not touch the nitrile.

Experimental Workflows

Visualization: Reaction Landscape

The following diagram outlines the three primary derivatization pathways covered in this guide.

ReactionLandscape Scaffold Scaffold A (Free Amine) RedAm Method A: Reductive Amination (N-Alkyls) Scaffold->RedAm R-CHO / STAB Amide Method B: Amide Coupling (N-Acyls) Scaffold->Amide R-COOH / HATU Urea Method C: Urea/Carbamate Formation Scaffold->Urea R-NCO Prod_Alkyl LSD1 Inhibitor (Alkyl) RedAm->Prod_Alkyl Prod_Amide LSD1 Inhibitor (Amide) Amide->Prod_Amide Prod_Urea LSD1 Inhibitor (Urea) Urea->Prod_Urea

Figure 1: Divergent synthesis pathways for Scaffold A. High-contrast nodes indicate core reaction types.

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl chains or benzyl groups without reducing the nitrile or opening the ring. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Why? STAB is milder than


 (no toxic cyanide byproducts) and allows for "one-pot" imine formation and reduction.

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve Scaffold A (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or DCM (

      
       concentration).
      
    • Add the aldehyde/ketone (1.1 equiv).

    • Critical: If the aldehyde is unreactive, add catalytic Acetic Acid (1-2 drops).

    • Stir at Room Temperature (RT) for 1–2 hours. Validation: Monitor by TLC/LCMS for imine formation (shift in retention time).

  • Reduction:

    • Add STAB (1.5 – 2.0 equiv) in a single portion.

    • Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (

      
      ).
      
    • Dry organics over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Data Summary: Reducing Agent Compatibility

ReagentReactivityRisk to Nitrile?Risk to Ring?Recommendation

(STAB)
MildLowLowHighly Recommended

ModerateLowLowAlternative (Toxic)

ModerateLowLowUse only if imine pre-formed

StrongHigh ModerateDO NOT USE
Protocol B: Amide Coupling (N-Acylation)

Objective: Synthesis of amide-linked analogs (common for library generation). Reagent of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why? The ortho-cyano group creates steric hindrance. HATU is a potent coupling agent that drives the reaction to completion faster than EDCI/HOBt, minimizing racemization risks.

Step-by-Step Procedure:

  • Activation:

    • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

    • Add HATU (1.1 equiv) and DIPEA (Diisopropylethylamine, 3.0 equiv).

    • Stir for 5–10 minutes to form the activated ester.

  • Coupling:

    • Add Scaffold A (1.0 equiv).

    • Stir at RT for 2–12 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with:

      • 
         (or 5% Citric Acid) – removes unreacted amine/DIPEA.
        
      • Sat.

        
         – removes unreacted acid.
        
      • Brine.[1]

    • Dry over

      
      .
      
Protocol C: Urea & Carbamate Formation

Objective: Tuning metabolic stability and H-bond donor/acceptor profiles.

Step-by-Step Procedure:

  • Dissolution: Dissolve Scaffold A (1.0 equiv) in DCM at

    
    .
    
  • Base: Add

    
     (Triethylamine, 1.5 equiv).
    
  • Electrophile Addition:

    • For Ureas: Add Isocyanate (1.0 equiv) dropwise.

    • For Carbamates: Add Chloroformate (1.0 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Standard aqueous workup (as in Protocol B).

Quality Control & Validation Systems

To ensure scientific integrity, the following QC metrics must be met.

Structural Validation (NMR)

The cyclopropyl protons provide a distinct diagnostic fingerprint.

  • 
     (Benzylic):  Multiplet, typically 
    
    
    
    2.0 – 2.5 ppm.
  • 
     (Amino-methine):  Multiplet, typically 
    
    
    
    2.5 – 3.0 ppm.
  • Coupling Constants (

    
    ):  The trans-configuration is confirmed by 
    
    
    
    (cis coupling is typically larger,
    
    
    ).
Stereochemical Purity (Chiral HPLC)

Because the (1S, 2R) enantiomer is the active species, racemization must be ruled out.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA (typically 90:10 or 80:20).

  • Acceptance Criteria: e.e.

    
    .
    
Visualization: Decision Workflow

Use this logic tree to select the appropriate method based on your target R-group.

DecisionTree Start Target Analog Type? Q1 Is the R-group an Alkyl chain? Start->Q1 Q2 Is the R-group an Acyl (C=O)? Q1->Q2 No MethodA Use Protocol A (Reductive Amination) Q1->MethodA Yes MethodB Use Protocol B (HATU Coupling) Q2->MethodB Yes MethodC Use Protocol C (Isocyanate/Chloroformate) Q2->MethodC No (Urea/Carbamate)

Figure 2: Method selection decision tree for N-derivatization.

References

  • Vertex Pharmaceuticals. (2021). Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors. ChemRxiv.

  • University of East Anglia. (2021). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 inhibitors.

  • Journal of Medicinal Chemistry. (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives. ACS Publications.[2][3]

  • BenchChem. (2023). Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

  • Sigma-Aldrich. (2023). Application Note – Reductive Amination Protocols.

Sources

Method

Application Note: Harnessing the Reactive Potential of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile for Covalent Enzyme Inhibition

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile in the design of covalent enzyme inhibitors. Introduction: The Unique Che...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile in the design of covalent enzyme inhibitors.

Introduction: The Unique Chemistry of a Strained Ring

The compound 2-((1S,2R)-2-aminocyclopropyl)benzonitrile belongs to a class of mechanism-based enzyme inactivators characterized by a strained cyclopropylamine moiety. This structural motif is the cornerstone of its inhibitory action and is famously featured in the well-established monoamine oxidase (MAO) inhibitor, tranylcypromine (trans-2-phenylcyclopropylamine).[1][2] The inherent ring strain of the cyclopropane ring, combined with the primary amine, creates a potent chemical warhead. Upon enzymatic oxidation, this moiety undergoes a predictable ring-opening cascade to generate a highly reactive radical species, capable of forming a permanent, covalent bond with the enzyme or its cofactor.[3][4] This process of "suicide inhibition" results in irreversible inactivation of the target enzyme.

The benzonitrile group, while not directly participating in the covalent modification, plays a crucial role in inhibitor design. It provides a scaffold for molecular recognition within the enzyme's active site, contributing significantly to binding affinity and, critically, selectivity for the target enzyme over related proteins.[5][6] The nitrile functional group can act as a hydrogen bond acceptor or engage in other non-covalent interactions, allowing for fine-tuning of the inhibitor's properties.[5] This combination of a reactive warhead and a tunable recognition element makes 2-((1S,2R)-2-aminocyclopropyl)benzonitrile and its derivatives powerful tools for developing targeted covalent inhibitors.

Core Application: Targeting Flavin-Dependent Amine Oxidases

The primary application of this compound class is in the inhibition of FAD (flavin adenine dinucleotide)-dependent amine oxidases. The mechanism is predicated on the enzyme's native catalytic cycle, which involves the oxidation of an amine substrate.

1. Lysine-Specific Demethylase 1 (LSD1/KDM1A): An Epigenetic Target

LSD1 is a critical enzyme in epigenetic regulation, responsible for demethylating mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2).[7][8] Its catalytic mechanism is analogous to that of MAOs.[7] Overexpression of LSD1 is implicated in the progression of numerous cancers, including acute myeloid leukemia (AML), making it a high-value therapeutic target.[8][9]

Derivatives of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile have been developed as potent and selective irreversible inhibitors of LSD1.[7][10] By hijacking the enzyme's oxidative machinery, these compounds form a covalent adduct with the FAD cofactor, leading to time-dependent, irreversible inhibition.[9]

2. Monoamine Oxidases (MAO-A and MAO-B): Neurological Targets

MAOs are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[11][12] Their inhibition leads to increased neurotransmitter levels, which is the therapeutic basis for their use as antidepressants.[13][14] Given its structural similarity to tranylcypromine, 2-((1S,2R)-2-aminocyclopropyl)benzonitrile is expected to inhibit MAOs. Therefore, when designing LSD1 inhibitors based on this scaffold, selectivity profiling against MAO-A and MAO-B is an essential step to minimize potential neurological side effects.[15]

Mechanism of Irreversible Inhibition

The inhibitory pathway is a sophisticated example of mechanism-based inactivation. The enzyme itself catalyzes the formation of the species that ultimately inactivates it.

G cluster_enzyme Enzyme Active Site (FAD) Enzyme E-FAD Complex E-FAD • I Radical E-FADH• • I•+ Complex->Radical Single Electron Transfer (SET) RingOpen E-FADH• • C-Radical Radical->RingOpen Rapid Ring Opening Adduct E-FAD-I (Covalent Adduct) Inactive Enzyme RingOpen->Adduct Covalent Bond Formation Inhibitor Inhibitor (I) (Cyclopropylamine) Inhibitor->Complex Binding

Caption: Mechanism of FAD-dependent enzyme inactivation.

Experimental Protocols and Methodologies

The following protocols provide a framework for characterizing inhibitors based on the 2-((1S,2R)-2-aminocyclopropyl)benzonitrile scaffold.

Protocol 1: In Vitro LSD1 Inhibition Assay (HRP-Coupled)

This assay quantifies LSD1 activity by measuring the hydrogen peroxide (H₂O₂) produced during the demethylation reaction. Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a fluorogenic substrate.

A. Principle of the Assay

The enzymatic reaction cascade is as follows:

  • LSD1 + H3K4-me2 Peptide → LSD1 + H3K4-me1 Peptide + H₂O₂ + Formaldehyde

  • H₂O₂ + Amplex Red —(HRP)→ Resorufin (Fluorescent)

Inhibition of LSD1 results in a decrease in H₂O₂ production and, consequently, a reduction in the fluorescent signal.

B. Materials

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Inhibitor: 2-((1S,2R)-2-aminocyclopropyl)benzonitrile derivative dissolved in DMSO

  • Black, flat-bottom 96-well assay plates

C. Step-by-Step Procedure

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 1 µL of each inhibitor concentration (or DMSO for controls) to the wells of the 96-well plate.

  • Enzyme Addition: Prepare an enzyme solution of LSD1/CoREST in Assay Buffer. Add 50 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Prepare a substrate solution containing the H3K4me2 peptide in Assay Buffer. Add 50 µL of the substrate solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Prepare a detection cocktail containing HRP and Amplex Red in Assay Buffer. Add 50 µL of the detection cocktail to each well.

  • Final Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence on a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

Protocol 2: IC₅₀ Value Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency.

A. Procedure

  • Perform the In Vitro LSD1 Inhibition Assay (Protocol 1) using a serial dilution of the inhibitor.

  • Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model (four-parameter variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

G cluster_workflow IC₅₀ Determination Workflow A Prepare Serial Dilutions of Inhibitor B Run In Vitro Enzyme Assay (e.g., LSD1 HRP-Coupled) A->B C Measure Signal (Fluorescence/Absorbance) B->C D Calculate % Inhibition vs. Controls C->D E Plot % Inhibition vs. [Log Inhibitor] D->E F Fit Data to Dose-Response Curve (4-Parameter Logistic) E->F G Determine IC₅₀ Value F->G

Caption: Workflow for IC₅₀ determination.

Protocol 3: Selectivity Profiling Against MAO-A and MAO-B

Assessing off-target activity is critical. This protocol is analogous to the LSD1 assay but uses MAO enzymes and a suitable substrate.

A. Materials

  • Recombinant human MAO-A or MAO-B

  • Substrate: p-Tyramine hydrochloride

  • All other reagents are the same as in the LSD1 assay.

B. Procedure

  • Follow the same steps as outlined in Protocol 1 and 2.

  • Substitute the LSD1 enzyme with either MAO-A or MAO-B.

  • Substitute the H3K4me2 peptide with p-tyramine as the substrate.

  • Determine the IC₅₀ values for the inhibitor against both MAO-A and MAO-B.

Data Presentation and Interpretation

The potency and selectivity of a hypothetical inhibitor, "Compound X," derived from the 2-((1S,2R)-2-aminocyclopropyl)benzonitrile scaffold, can be summarized as follows.

Enzyme TargetIC₅₀ (nM)Selectivity Ratio (vs. LSD1)
LSD1 25-
MAO-A 3,500140-fold
MAO-B 8,200328-fold

Interpretation:

  • Potency: Compound X is a highly potent inhibitor of LSD1, with an IC₅₀ value in the low nanomolar range.

  • Selectivity: The compound demonstrates excellent selectivity for LSD1 over the related monoamine oxidases. It is 140-fold more selective for LSD1 than for MAO-A and over 300-fold more selective than for MAO-B. This selectivity profile is highly desirable, as it suggests a lower risk of off-target effects related to MAO inhibition, such as hypertensive crisis or drug-drug interactions.[16]

The 2-((1S,2R)-2-aminocyclopropyl)benzonitrile scaffold is a validated and powerful platform for the design of covalent, mechanism-based inhibitors. Its inherent reactivity, when combined with rational design of the benzonitrile recognition element, allows for the development of potent and highly selective inhibitors against FAD-dependent amine oxidases like LSD1. The protocols outlined here provide a robust framework for the in-depth characterization of such compounds, enabling researchers to assess their potency and selectivity, which are critical steps in the drug discovery and development pipeline.

References

  • Drugs.com. (2025, July 31). Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]

  • Wang, J., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology. [Link]

  • Wang, J., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. PMC. [Link]

  • Hubálek, F., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Wikipedia. (n.d.). Tranylcypromine. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?. [Link]

  • Threlkeld, Z. D., et al. (2025, January 19). Tranylcypromine. StatPearls - NCBI Bookshelf. [Link]

  • EpigenTek. (n.d.). Trans-2-Phenylcyclopropylamine hydrochloride. [Link]

  • Shaffer, C. L., et al. (2004). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

  • Shaffer, C. L., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. [Link]

  • Sarno, F., et al. (2014). Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies. PMC - NIH. [Link]

  • Rotili, D., et al. (2025, July 2). Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni. PMC. [Link]

  • Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. [Link]

  • Shabbir, Z., & Fivenson, M. (2023). MAO Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • de Meijere, A., et al. (2018). Facile Syntheses of Aminocyclopropanes. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

  • Drug Hunter. (2025, October 13). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). [Link]

  • Waterbury, A. L., et al. (2024). An autoinhibitory switch of the LSD1 disordered region controls enhancer silencing. bioRxiv. [Link]

  • Medscape. (2023, October 25). Monoamine Oxidase Inhibitor (MAOI) Toxicity. [Link]

  • Silvani, A., et al. (2025, August 9). Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles from 2‐Hydroxycyclobutanones and Aryl Amines. ResearchGate. [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. PubMed. [Link]

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. [Link]

  • Levy, C. W., et al. (1995). A mechanism of drug action revealed by structural studies of enoyl reductase. PubMed. [Link]

  • Sun, Y., et al. (2007). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PMC - NIH. [Link]

  • PubChem. (n.d.). 2-Aminobenzonitrile. [Link]

  • Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC. [Link]

  • Watkins, D. W., et al. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Pharmaffiliates. (n.d.). (E)-4-((4-((4-(2-Cyanovinyl)-2-methylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile. [Link]

Sources

Application

Application Note: Strategic Synthesis of Novel Protease Inhibitors Using 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

Executive Summary This application note details the synthetic utility of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (hereafter referred to as Scaffold A ) in the design of next-generation protease inhibitors. Unlike flex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (hereafter referred to as Scaffold A ) in the design of next-generation protease inhibitors. Unlike flexible alkyl amines, the cyclopropyl moiety in Scaffold A provides critical conformational restriction, locking the inhibitor into a bioactive conformation that minimizes the entropic penalty of binding. Furthermore, the ortho-benzonitrile group serves as a versatile pharmacophore—acting either as a reversible covalent "warhead" targeting the catalytic cysteine in specific microenvironments or as a robust hydrogen-bond acceptor in the S1 pocket.

This guide provides a validated protocol for coupling Scaffold A to peptide backbones, ensuring the preservation of the essential (1S, 2R) stereochemistry, and outlines the downstream biological validation steps.

Pharmacophore Rationale & Mechanistic Insight

The "Rigidification" Strategy

Protease inhibitors often fail due to poor metabolic stability or low selectivity. Scaffold A addresses these issues through two mechanisms:

  • Bioisosterism: The cyclopropane ring acts as a rigid bioisostere for ethyl or vinyl linkers. This rigidity reduces the number of rotatable bonds, pre-organizing the molecule for the active site.

  • Metabolic Blocking: The cyclopropyl group is resistant to P450-mediated oxidation compared to standard alkyl chains, enhancing the pharmacokinetic (PK) profile.

The Nitrile Function: Warhead vs. Anchor

In cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro), nitriles can act as electrophilic warheads .[1] The active site thiolate (


) attacks the nitrile carbon to form a thioimidate  adduct.
  • Aliphatic Nitriles: Highly reactive, often form stable covalent bonds.

  • Aryl Nitriles (Scaffold A): Less electrophilic due to conjugation. However, within the constrained environment of an enzyme pocket, and aided by the "oxyanion hole" stabilizing the intermediate, Scaffold A can form reversible covalent bonds or strong non-covalent polar interactions.

Mechanism of Action Diagram

The following diagram illustrates the reversible covalent inhibition mechanism where the nitrile of Scaffold A captures the catalytic cysteine.

ProteaseMechanism Enzyme Free Enzyme (Cathepsin/Mpro) [Cys-SH] Complex Michaelis Complex (Non-Covalent) [E • I] Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Scaffold A-Peptide) [R-CN] Inhibitor->Complex TS Transition State (Oxyanion Hole Stabilized) Complex->TS Nucleophilic Attack (Cys-S⁻ -> C≡N) Adduct Thioimidate Adduct (Covalent) [E-S-C(=NH)-R] TS->Adduct Adduct Formation Adduct->Complex Slow Dissociation (Reversible)

Figure 1: Mechanism of reversible covalent inhibition. The nitrile group of Scaffold A acts as an electrophilic trap for the catalytic cysteine.

Validated Synthetic Protocol

Pre-Synthesis Considerations
  • Chiral Integrity: The (1S, 2R) configuration is thermodynamically less stable than the trans isomer in some substituted systems, but the cyclopropane ring generally holds configuration well. However, avoid strongly basic conditions (>pH 12) or high temperatures (>80°C) which could risk epimerization at the benzylic position.

  • Handling: Scaffold A is often supplied as a hydrochloride salt. It must be converted to the free base in situ during coupling.

Materials Required[2]
  • Amine: 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile HCl (1.0 equiv).

  • Carboxylic Acid (P2-P3 Fragment): N-protected amino acid (e.g., Boc-Leu-OH or custom peptide fragment) (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv) - Chosen for high efficiency and low racemization risk.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Coupling Procedure

Step 1: Activation

  • Dissolve the N-protected carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 equiv) and stir at 0°C for 15 minutes. Note: Pre-activation at low temperature minimizes side reactions.

Step 2: Addition of Scaffold A

  • In a separate vial, dissolve 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile HCl (1.0 equiv) in a minimal amount of DMF.

  • Add DIPEA (3.0 equiv) to the amine solution to liberate the free base.

  • Add the amine solution dropwise to the activated acid mixture at 0°C.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to room temperature (20-25°C) naturally.

  • Stir for 4–12 hours.

  • QC Check: Monitor by LC-MS. Look for the disappearance of the amine mass (m/z ~158 + H) and formation of the amide product.

Step 4: Workup & Purification

  • Dilute reaction with EtOAc and wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Saturated NaHCO₃ (removes unreacted acid).

    • Brine.[2]

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The nitrile group makes the product distinct on TLC (UV active).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: N-Protected Acid (P2-P3) + HATU / DMF Activation Activation (15 min, 0°C) Forms Active Ester Start->Activation Addition Add Scaffold A (HCl Salt) + DIPEA (3.0 eq) Activation->Addition Coupling Coupling Reaction RT, 4-12 Hours Addition->Coupling Workup Acid/Base Wash (Citric Acid / NaHCO3) Coupling->Workup Purification Flash Chromatography Isolate Pure Amide Workup->Purification

Figure 2: Optimized synthetic workflow for coupling Scaffold A to peptide fragments.

Analytical Characterization & Validation

To ensure the "Trustworthiness" of your library, every synthesized inhibitor must undergo the following QC steps.

Structural Confirmation Table
MethodParameterAcceptance CriteriaPurpose
1H NMR Cyclopropyl ProtonsDistinct multiplets at

0.8–1.5 ppm
Confirm scaffold integrity.
13C NMR Nitrile CarbonPeak at

118 ppm
Confirm presence of warhead.
Chiral HPLC Enantiomeric Excess> 95% eeVerify no racemization occurred.
LC-MS [M+H]+Calculated Mass ± 0.4 DaIdentity confirmation.
Biological Assay Protocol (Enzymatic)

Context: Testing the synthesized inhibitor against a standard Cysteine Protease (e.g., Cathepsin L).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA. Note: DTT is required to keep the enzyme active but can compete with electrophiles; keep DTT concentration low for nitrile inhibitors.

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).

  • Procedure:

    • Incubate Enzyme + Inhibitor (various concentrations) for 30 mins at 25°C.

    • Add Substrate (

      
       concentration).[3]
      
    • Measure Fluorescence (Ex 360 nm / Em 460 nm) over 20 mins.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    . For covalent inhibitors, analyze time-dependency to extract
    
    
    .

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: National Institutes of Health (PMC). Relevance: Foundational theory on nitrile-cysteine interactions. URL:[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player in Drug Molecules. Source: Journal of Medicinal Chemistry (via PubMed). Relevance: Explains the metabolic and structural advantages of the cyclopropyl scaffold. URL:[Link]

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes. Source: Nature Scientific Reports (via PMC). Relevance: Demonstrates the application of similar scaffolds in SARS-CoV-2 Mpro inhibition. URL:[Link]

  • Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Source: NIH / HHS Public Access. Relevance: Provides background on the chemical stability and synthesis of aryl-cyclopropyl amides. URL:[Link]

Sources

Method

Application Note: Incorporation of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile into Peptide Mimics

This guide outlines the technical methodology for incorporating the pharmacophore 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (hereafter referred to as 2-CN-PCPA ) into peptide mimics. This scaffold is a critical "warhead...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodology for incorporating the pharmacophore 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (hereafter referred to as 2-CN-PCPA ) into peptide mimics. This scaffold is a critical "warhead" in the design of irreversible inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

Introduction & Mechanistic Rationale

The molecule 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is a conformationally restricted analogue of tranylcypromine (2-PCPA). In drug discovery, it serves as a mechanism-based "warhead" that mimics the histone H3 N-terminal tail.

  • Mechanism of Action: The cyclopropylamine moiety functions as a suicide substrate. Upon oxidation by the LSD1-FAD complex, the cyclopropane ring opens via a radical mechanism, forming a covalent adduct with the FAD cofactor (specifically at N5), thereby irreversibly inhibiting the enzyme.

  • Role of the Benzonitrile: The ortho-cyano group on the phenyl ring provides electronic tuning (electron-withdrawing) that modulates the oxidation potential of the amine and enhances selectivity for LSD1 over monoamine oxidases (MAO-A/B).

  • Stereochemistry: The (1S, 2R) configuration is critical. The (1R, 2S) enantiomer is significantly less potent or inactive against LSD1.

Chemical Properties & Handling[1][2][3]

PropertySpecification
IUPAC Name 2-((1S,2R)-2-aminocyclopropyl)benzonitrile
Molecular Weight 158.20 g/mol (Free base)
Physical State Typically supplied as HCl or Tartrate salt (White to off-white solid)
Solubility Soluble in DMSO, Methanol, DMF. Salts are water-soluble.
Stability Stable under standard peptide coupling conditions. Avoid prolonged exposure to strong Lewis acids.
CAS (Generic) Refer to specific enantiomer listings (e.g., related racemic CAS 1885-29-6 refers to the aniline precursor, ensure specific cyclopropyl CAS is verified).

Synthetic Strategy: The "Fragment Condensation" Approach

Direct solid-phase peptide synthesis (SPPS) incorporation is risky due to the potential instability of the strained cyclopropane ring during harsh resin cleavage (95% TFA). Therefore, the Post-Cleavage Solution-Phase Coupling strategy is the industry standard for high-fidelity synthesis.

Workflow Visualization

The following diagram illustrates the recommended "Convergent Synthesis" pathway to ensure the integrity of the cyclopropyl warhead.

SynthesisWorkflow Resin 2-CTC Resin (Solid Phase) PeptideBuild Peptide Chain Assembly (Fmoc-SPPS) Resin->PeptideBuild AA Coupling Cleavage Mild Cleavage (1% TFA in DCM) PeptideBuild->Cleavage Selective Release ProtectedPeptide Protected Peptide Fragment (C-term COOH free) Cleavage->ProtectedPeptide Coupling Solution Phase Coupling (HATU/DIEA + 2-CN-PCPA) ProtectedPeptide->Coupling + Warhead Deprotection Global Deprotection (TFA/TIS/H2O) Coupling->Deprotection Remove Side-chain PGs FinalProduct Final Peptidomimetic (LSD1 Inhibitor) Deprotection->FinalProduct

Figure 1: Convergent synthesis workflow designed to minimize warhead degradation.

Experimental Protocols

Protocol A: Preparation of the Amine Warhead (Free-Basing)

If the starting material is supplied as a Hydrochloride (HCl) salt, it must be neutralized in situ or prior to coupling.

  • Dissolution: Dissolve 1.0 equivalent (eq.) of 2-CN-PCPA·HCl in minimal dry DMF (approx. 0.1 M).

  • Neutralization: Add 1.0 eq. of Diisopropylethylamine (DIEA).

    • Note: Do not use a large excess of base during this step to avoid racemization of the activated peptide ester in the subsequent step.

  • Verification: Ensure the solution is clear. If a precipitate (DIEA·HCl) forms, it usually does not interfere, but can be filtered if using flow chemistry.

Protocol B: Solution-Phase Coupling (Standard Procedure)

This protocol couples the C-terminus of a protected peptide (or N-protected amino acid) to the amine warhead.

Reagents:

  • Carboxyl Component: N-protected Peptide-OH (1.0 eq.)

  • Amine Component: 2-CN-PCPA (1.1 eq.)

  • Coupling Agent: HATU (1.05 eq.) or PyBOP (1.05 eq.)

  • Base: DIEA (2.0 - 3.0 eq.)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: In a round-bottom flask under Nitrogen/Argon, dissolve the Peptide-OH and HATU in anhydrous DMF.

  • Base Addition: Cool the solution to 0°C. Add DIEA dropwise. Stir for 2–5 minutes to form the activated ester (OAt/OBt ester).

  • Coupling: Add the 2-CN-PCPA solution (from Protocol A) dropwise to the activated mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The cyclopropylamine is sterically hindered; if reaction is slow, extend time to 12h, but do not heat above 35°C.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with: 5% citric acid (aq), Water, 5% NaHCO₃ (aq), and Brine.

    • Caution: The citric acid wash removes unreacted amine. Ensure the wash is brief to prevent any acid-catalyzed ring opening (though 2-CN-PCPA is relatively stable).

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol C: Global Deprotection (If Side-Chains are Protected)

If the peptide moiety contains Boc/tBu protecting groups:

  • Cocktail Preparation: Prepare a solution of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Reaction: Dissolve the crude coupled product in the cleavage cocktail (approx. 10 mL per gram of peptide).

  • Time: Stir at RT for 30–60 minutes.

    • Critical: Do not exceed 60 minutes. The electron-withdrawing nitrile group stabilizes the cyclopropane, but prolonged exposure to 95% TFA can eventually lead to ring opening or degradation.

  • Precipitation: Precipitate the product by adding cold Diethyl Ether. Centrifuge and wash the pellet 3x with ether.

Quality Control & Validation

To ensure the integrity of the "Peptide Mimic", the following validation steps are mandatory.

AnalysisPurposeAcceptance Criteria
LC-MS (ESI+) Identity ConfirmationMass [M+H]+ matches theoretical. No +18 (hydrolysis) or +32 (methanolysis) adducts.
1H-NMR Structural IntegrityCyclopropyl protons must appear as distinct multiplets between 1.0 – 2.5 ppm . Disappearance indicates ring opening.
Chiral HPLC Stereochemical Purity>95% ee. The (1S, 2R) isomer must be dominant. Separation usually requires polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H).
Mechanism of Inhibition (Visualized)

The following diagram details how the incorporated warhead engages the target.

Mechanism LSD1 LSD1 Active Site (FAD Cofactor) Complex Michaelis Complex (Non-covalent Binding) LSD1->Complex Mimic Peptide Mimic (H3 Tail Recognition) Mimic->Complex Guides Warhead Warhead 2-CN-PCPA Warhead (Cyclopropylamine) Warhead->Complex Oxidation Single Electron Transfer (Amine -> Imine Radical) Complex->Oxidation Catalytic Turnover Adduct Covalent Adduct (N5-FAD Alkylation) Oxidation->Adduct Ring Opening & Attack

Figure 2: Mechanism of LSD1 inactivation by the peptide mimic.

References

  • LSD1 Inhibitor Design & SAR

    • Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain.
    • Source:

  • Synthesis of Tranylcypromine Analogues

    • Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjug
    • Source:

  • Peptide Coupling Methodologies

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
    • Source:

  • Mechanism of Action

    • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A).
    • Source:

Application

Experimental procedure for coupling reactions with 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

Introduction & Structural Significance[1][2][3] The scaffold 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile represents a "privileged structure" in medicinal chemistry, particularly in the design of LSD1 (KDM1A) histone demet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Significance[1][2][3]

The scaffold 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile represents a "privileged structure" in medicinal chemistry, particularly in the design of LSD1 (KDM1A) histone demethylase inhibitors . This molecule features a trans-cyclopropylamine core, a pharmacophore critical for mechanism-based inactivation of the FAD cofactor in amine oxidases [1].

The inclusion of the ortho-cyano group on the phenyl ring serves two pivotal roles:

  • Electronic Modulation: It acts as an electron-withdrawing group (EWG), reducing the electron density of the aryl ring, which can modulate metabolic stability and potency compared to the unsubstituted tranylcypromine (2-PCPA) parent.

  • Synthetic Handle: The nitrile is robust under standard coupling conditions but allows for late-stage diversification (e.g., hydrolysis to amides or conversion to tetrazoles).

This guide details the experimental procedures for coupling this amine with various electrophiles while strictly preserving the (1S, 2R) stereochemistry .

Handling & Storage

Stability Profile:

  • Free Base: The free amine is a viscous oil that absorbs CO₂ from the air. It is prone to oxidation and should be stored under argon at -20°C.

  • Salt Forms: The hydrochloride (HCl) or tosylate (TsOH) salts are crystalline, non-hygroscopic, and stable at room temperature. We recommend storing the salt form and releasing the free base in situ during coupling.

Safety Note: Cyclopropylamines are potent monoamine oxidase (MAO) inhibitors. Handle with extreme caution in a fume hood.

Decision Matrix for Coupling Strategies

Select the appropriate protocol based on your target electrophile.

CouplingStrategy Start Target Electrophile? Acid Carboxylic Acid (R-COOH) Start->Acid Aldehyde Aldehyde/Ketone (R-CHO) Start->Aldehyde ArylHalide Aryl Halide (Ar-X) Start->ArylHalide MethodA Method A: HATU Amide Coupling Acid->MethodA Standard MethodB Method B: Reductive Amination Aldehyde->MethodB Alkylation MethodC Method C: Buchwald-Hartwig ArylHalide->MethodC N-Arylation

Figure 1: Strategic workflow for selecting the optimal coupling method.

Method A: Amide Coupling (HATU Protocol)

Objective: Formation of an amide bond with a carboxylic acid. Rationale: HATU is chosen over EDC/HOBt for its faster kinetics and higher conversion rates with sterically hindered amines like cyclopropylamines. The base (DIPEA) is used to release the free amine from the salt in situ [2].

Materials
  • Amine: 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile HCl (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Protocol
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol, 1/3 of total base). Stir at room temperature (RT) for 5 minutes. Note: Pre-activation minimizes side reactions.

  • Addition: Add the Amine HCl salt (1.0 mmol) directly to the reaction mixture, followed by the remaining DIPEA (2.0 mmol).

  • Reaction: Flush with nitrogen, cap, and stir at RT for 2–4 hours. Monitor by LC-MS.

  • Work-up:

    • Dilute with EtOAc (30 mL).

    • Wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Avoid heating >40°C during coupling to prevent thermal epimerization of the strained cyclopropane ring.

Method B: Reductive Amination[2]

Objective: Synthesis of secondary amines via aldehyde condensation. Rationale: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces the imine intermediate without reducing the nitrile group on the scaffold [3].

Protocol
  • Imine Formation: Dissolve Amine HCl salt (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (1,2-dichloroethane, 5 mL). Add TEA (1.0 mmol) to neutralize the salt.

  • Drying (Optional but Recommended): Add activated 4Å molecular sieves to absorb water and drive imine formation. Stir for 1 hour at RT.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with sat. NaHCO₃ (10 mL). Extract with DCM.

Method C: Buchwald-Hartwig N-Arylation

Objective: Coupling with aryl halides (Ar-Br or Ar-I) to form N-aryl derivatives. Rationale: Palladium-catalyzed coupling is necessary when SNAr is not feasible. BrettPhos is the preferred ligand for primary amines to prevent double arylation [4].

Protocol
  • Setup: In a glovebox or under strict Argon flow, combine:

    • Aryl Bromide (1.0 equiv)

    • Amine Free Base (1.2 equiv) Note: Free base preferred here.

    • Pd₂(dba)₃ (2 mol%)

    • BrettPhos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Toluene (degassed, 0.2 M concentration)

  • Reaction: Seal the tube and heat to 80°C–100°C for 4–12 hours.

  • Work-up: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Quality Control & Troubleshooting

Stereochemical Integrity Check

The (1S, 2R) configuration is the active pharmacophore. You must validate that no epimerization occurred (conversion to cis or enantiomer).

MethodParameterAcceptance Criteria
¹H NMR Coupling Constants (

)
Trans-cyclopropyl protons typically show

. Cis protons show

.
Chiral HPLC Column: Chiralpak AD-HEnantiomeric Excess (ee) > 98%
LC-MS Purity> 95% (UV 254 nm)
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Method A) Amine salt not neutralizedEnsure total DIPEA is

equiv.
Epimerization Excessive HeatKeep reaction temp

.
Nitrile Hydrolysis Strong Acid/Base workupAvoid heating in acidic/basic aqueous layers.
No Reaction (Method C) Catalyst poisoningUse fresh reagents; ensure O₂ exclusion.

References

  • LSD1 Inhibition Mechanism: Mimasu, S., et al. "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry 49.30 (2010): 6494-6503. [Link]

  • Amide Coupling Best Practices: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631. [Link]

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. [Link]

  • Buchwald-Hartwig Coupling Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50. [Link]

Method

Utilizing 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile for novel agrochemical synthesis

Executive Summary This guide details the synthetic utility, handling, and application of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (hereafter 2-ACP-CN ) in the development of novel crop protection agents. 2-ACP-CN repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility, handling, and application of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (hereafter 2-ACP-CN ) in the development of novel crop protection agents.

2-ACP-CN represents a "privileged scaffold" in modern agrochemistry. It combines three critical structural features:

  • Conformational Locking: The cyclopropane ring restricts the ethylamine chain, reducing entropic penalties upon protein binding.

  • Metabolic Stability: The cyclopropyl group blocks

    
    -oxidation and inhibits Cytochrome P450 oxidative deamination, significantly extending the half-life of active ingredients (AIs) in plant and fungal systems [1].
    
  • Latent Reactivity: The ortho-nitrile group serves as a versatile handle for late-stage heterocyclization (e.g., to quinazolines or isoquinolines) or hydrogen bond acceptance.

This document provides validated protocols for quality control, storage, and synthetic integration of 2-ACP-CN into high-value fungicide and herbicide candidates.

Chemical Profile & Pharmacophore Analysis

The (1S, 2R) stereochemistry is non-trivial; it dictates the vector of the amine relative to the aromatic ring. In many biological targets (e.g., histone demethylases like LSD1/LDL in plants, or fungal amine oxidases), the trans-configuration is essential for activity, acting as a mechanism-based inactivator.

Figure 1: Pharmacophore & Reactivity Map

G Core 2-ACP-CN (Core Scaffold) Amine Primary Amine (C2) (Nucleophile) Core->Amine (1S, 2R) Vector Cyclo Cyclopropane Ring (Metabolic Shield) Core->Cyclo Rigidification Nitrile Ortho-Nitrile (Electrophile/H-Bond) Core->Nitrile Ortho-position Amide Amide/Urea Linkage (Fungicides) Amine->Amide Coupling Hetero Fused Heterocycles (Quinazolines) Amine->Hetero + Nitrile Interaction Nitrile->Hetero Cyclization

Caption: Structural decomposition of 2-ACP-CN highlighting reactive centers for synthetic elaboration.

Critical Handling & Quality Control Protocol

Context: Chiral cyclopropylamines are prone to carbamate formation upon exposure to atmospheric CO₂ and can undergo slow isomerization or degradation if stored improperly. The trans-isomer must be verified before expensive coupling steps.

Protocol 1: QC & Storage

Objective: Verify enantiomeric purity and prevent degradation.

  • Storage: Store under Argon/Nitrogen at -20°C.

    • Why? Cyclopropylamines are moderately basic and nucleophilic; they react with atmospheric CO₂ to form solid carbamates (white crust), altering stoichiometry in subsequent reactions.

  • Chiral HPLC Method (Validation):

    • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Benzonitrile chromophore).

    • Acceptance Criteria: e.e. > 98%.

    • Note: The (1S, 2R) isomer typically elutes differently than the (1R, 2S) enantiomer. Confirm retention times with a racemic standard.

Synthetic Application Protocols

Application A: Synthesis of Amide-Linked Fungicides (SDHI Analogs)

Rationale: Many Succinate Dehydrogenase Inhibitors (SDHIs) utilize an amide linker connecting a pyrazole/pyridine acid to a lipophilic amine. 2-ACP-CN serves as a rigidified, metabolically stable amine component.

Protocol 2: High-Efficiency Amide Coupling

  • Reagents:

    • Acid Component (e.g., Pyrazole-4-carboxylic acid) (1.0 equiv)

    • 2-ACP-CN (1.1 equiv)

    • T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Solvent: 2-MeTHF (Green solvent alternative to DCM)

  • Step-by-Step:

    • Dissolution: Charge the Acid Component and DIPEA into a reactor containing 2-MeTHF (10 V). Stir at 20°C for 10 min.

    • Amine Addition: Add 2-ACP-CN (dissolved in minimal 2-MeTHF) dropwise.

    • Activation: Add T3P solution dropwise over 20 minutes.

      • Expert Insight: T3P is preferred over HATU/EDC for agrochemical scale-up because the by-product is water-soluble, simplifying purification.

    • Reaction: Stir at 25°C for 4–6 hours. Monitor by LC-MS for disappearance of the acid.

    • Workup: Quench with water. Separate phases. Wash organic layer with 0.5M HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid), then Brine.

    • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Heptane/EtOAc if necessary.

Application B: "Scaffold Morphing" to Quinazolines

Rationale: The ortho-nitrile group allows for intramolecular cyclization to form quinazolines, a core structure in many herbicides and EGFR-inhibitor-like crop protection agents.

Protocol 3: Tandem Acylation-Cyclization

  • Reagents:

    • 2-ACP-CN (1.0 equiv)

    • Orthoester (e.g., Trimethyl orthoformate) or Aldehyde

    • Catalyst: Cu(OAc)₂ or strong base (NaH) depending on the specific heterocycle desired.

    • Alternative: Reaction with an isocyanate followed by base-mediated cyclization.

  • Workflow (Urea Cyclization):

    • Urea Formation: React 2-ACP-CN with an aryl isocyanate (1.0 equiv) in DCM at 0°C to form the urea intermediate.

    • Cyclization: Swap solvent to Ethanol. Add NaOH (2.0 equiv). Reflux for 2 hours.

    • Mechanism: The urea nitrogen attacks the nitrile carbon (nucleophilic addition), forming a fused quinazoline-2,4-dione derivative.

    • Result: A rigid, tricyclic system retaining the cyclopropane chirality.

Experimental Workflow Visualization

Figure 2: Synthetic Decision Tree

Workflow Start Start: 2-ACP-CN (1S, 2R) QC QC Check: Chiral HPLC > 98% ee Start->QC Path1 Pathway A: Linear Coupling QC->Path1 Pass Path2 Pathway B: Cyclization QC->Path2 Pass ProdA Target: Amide/Urea (Fungicide/Herbicide) Path1->ProdA + Acid/Isocyanate (T3P Coupling) ProdB Target: Quinazoline/Isoquinoline (Novel Mode of Action) Path2->ProdB + Base/Heat (Intramolecular Trap)

Caption: Decision tree for utilizing 2-ACP-CN in linear vs. cyclized agrochemical synthesis.

Quantitative Data Summary

Table 1: Comparative Reactivity & Stability

Parameter2-ACP-CN (Target)Standard BenzylamineImpact on Agrochemical Design
Basicity (pKa) ~8.5 (Est.)9.3Lower pKa improves membrane permeability in plant tissues.
Metabolic Stability High (Blocked

-ox)
Low (Rapid oxidation)Longer duration of action in field trials.
Conformational Freedom Rigid (Locked Vector)FlexibleHigher binding affinity (lower entropic cost).
Synthetic Versatility High (Amine + Nitrile)Moderate (Amine only)Enables access to fused heterocycles.

Safety & Compliance

  • Hazard Identification: 2-ACP-CN contains a nitrile group (potential cyanide release under strong acid/thermal stress) and a primary amine (irritant/corrosive).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood.

  • Waste Disposal: Aqueous waste from the reaction must be treated as cyanide-contaminated until proven otherwise (bleach treatment recommended before disposal).

References

  • Metabolism of Cyclopropylamines

    • Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008).[1] In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [Link]

  • Synthesis of Trans-Cyclopropylamines

    • West, M. S., Mills, L. R., McDonald, T., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8409-8413. [Link]

  • Cyclopropylamines in Drug Design

    • Talesa, V. N. (2025). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Benzonitrile Properties & Safety

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7504, Benzonitrile. [Link]

Sources

Application

Application Note: 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile in Materials Science

Executive Summary 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is a high-value chiral building block characterized by a rigid cyclopropane scaffold, a strong dipolar benzonitrile moiety, and a reactive primary amine. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is a high-value chiral building block characterized by a rigid cyclopropane scaffold, a strong dipolar benzonitrile moiety, and a reactive primary amine. While historically prominent as a pharmaceutical intermediate (e.g., in the synthesis of P2Y12 inhibitors like Ticagrelor analogues), its unique stereochemical rigidity and bifunctionality have opened emerging applications in advanced materials science .

This guide details the utilization of this compound in three critical domains:

  • Chiral Liquid Crystals (CLCs): Acting as a high-helical-twisting-power dopant.

  • Chiral Stationary Phases (CSPs): Serving as a selector for enantioselective chromatography.

  • Crystal Engineering: Leveraging the nitrile group for supramolecular assembly.

Technical Profile & Material Properties

PropertySpecificationMaterial Science Relevance
Chemical Structure Rigid trans-cyclopropane corePrevents conformational collapse; enhances selectivity in chiral recognition.
Stereochemistry (1S, 2R) Absolute ConfigurationInduces single-handed helicity in liquid crystals and polymers.
Functional Groups -NH₂ (Primary Amine) -CN (Nitrile)-NH₂: Chemical handle for covalent grafting (silica, polymers). -CN: Strong dipole (3.9 D) for mesogenic alignment and H-bond acceptance.
Electronic Character Electron-deficient aromatic ringFacilitates

-

stacking interactions in supramolecular assemblies.

Key Applications in Materials Science[1][2][3]

Chiral Dopants for Cholesteric Liquid Crystals

Benzonitrile derivatives are classic mesogens (liquid crystal cores) due to their longitudinal dipole moment. The addition of the (1S,2R)-aminocyclopropyl tail transforms this molecule into a potent chiral dopant .

  • Mechanism: When dissolved in a nematic host (e.g., E7 or 5CB), the rigid chiral cyclopropane core disrupts the parallel alignment of the host molecules, inducing a helical twist.

  • Advantage: The conformational rigidity of the cyclopropane ring results in a higher Helical Twisting Power (HTP) compared to flexible alkyl chains, allowing for lower doping concentrations to achieve desired selective reflection colors.

Chiral Stationary Phases (CSPs) for HPLC

The primary amine allows for covalent immobilization onto activated silica gel. The resulting CSP utilizes the "three-point interaction" model (dipole-dipole from CN, H-bonding from amide linker, and steric hindrance from the cyclopropane) to resolve enantiomers.

Crystal Engineering & MOFs

The nitrile group is a versatile ligand for coordination chemistry.

  • Coordination Polymers: The nitrile nitrogen can coordinate to soft metal centers (Ag, Cu), while the amine binds to harder metals, potentially forming heterometallic Metal-Organic Frameworks (MOFs).

  • Co-Crystals: The nitrile acts as a hydrogen bond acceptor for carboxylic acids, enabling the design of pharmaceutical co-crystals with tunable solubility.

Detailed Protocol: Synthesis of Immobilized Chiral Stationary Phase (CSP)

Objective: Covalent attachment of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile to porous silica gel for use in enantioselective chromatography.

Reagents & Equipment[4]
  • Ligand: 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (>98% ee).

  • Support: Spherical Silica Gel (5 µm, 100 Å pore size), pre-dried at 120°C.

  • Linker: 3-Isocyanatopropyltriethoxysilane (IcPTES).

  • Solvents: Anhydrous Toluene, Ethanol, Dichloromethane (DCM).

  • Apparatus: Reflux condenser, inert gas (Ar/N₂) manifold, Soxhlet extractor.

Step-by-Step Methodology
Phase 1: Surface Activation (Silanization)
  • Suspension: Suspend 5.0 g of dried silica gel in 50 mL of anhydrous toluene in a round-bottom flask.

  • Addition: Add 2.0 mL of 3-Isocyanatopropyltriethoxysilane (excess) under argon atmosphere.

  • Reflux: Heat the mixture to reflux (110°C) for 12 hours with gentle stirring to graft the isocyanate linker.

  • Washing: Filter the functionalized silica (Silica-NCO) and wash sequentially with Toluene (3x), DCM (3x), and Diethyl Ether (3x) to remove unreacted silane.

  • Drying: Dry under vacuum at 60°C for 4 hours.

Phase 2: Ligand Immobilization
  • Ligand Solution: Dissolve 1.0 g of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile in 40 mL of anhydrous toluene.

  • Coupling: Add the dried Silica-NCO (from Phase 1) to the ligand solution.

  • Catalysis: Add 0.5 mL of dry Pyridine (base catalyst).

  • Reaction: Reflux at 110°C for 24 hours. The amine reacts with the surface isocyanate to form a stable urea linkage .

  • End-capping (Optional but Recommended): To block residual silanols/isocyanates, add 1 mL of n-butylamine and reflux for an additional 2 hours.

Phase 3: Purification & Packing
  • Soxhlet Extraction: Transfer the solid to a Soxhlet thimble and extract with Ethanol for 12 hours to remove non-covalently bound ligand.

  • Analysis: Perform Elemental Analysis (C, H, N) to determine ligand loading density (typically 0.3–0.6 mmol/g).

  • Packing: Slurry pack into a stainless steel HPLC column using a high-pressure pump (6000 psi) with methanol as the propulsion solvent.

Visualizations

CSP Synthesis Workflow

The following diagram illustrates the chemical pathway for immobilizing the chiral selector onto silica.

CSP_Synthesis Silica Activated Silica Gel (Surface -OH) Intermediate Isocyanate-Functionalized Silica (Silica-N=C=O) Silica->Intermediate Reflux in Toluene (-EtOH) Linker Linker Reagent (Isocyanatopropyl-triethoxysilane) Linker->Intermediate Grafting Product Final Chiral Stationary Phase (Urea-Linked Chiral Selector) Intermediate->Product Urea Bond Formation (Nucleophilic Addition) Ligand Chiral Ligand 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile Ligand->Product Amine Attack

Figure 1: Step-by-step chemical grafting of the chiral selector onto silica gel via isocyanate linker chemistry.

Mechanism of Chiral Induction in Liquid Crystals

This logic map explains how the molecular features of the compound translate to macroscopic material properties.

LC_Mechanism Molecule 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile Feature1 Rigid Cyclopropane Core Molecule->Feature1 Feature2 Benzonitrile Dipole Molecule->Feature2 Effect1 High Helical Twisting Power (HTP) Feature1->Effect1 Induces Twist Effect2 Nematic Host Alignment Feature2->Effect2 Miscibility Result Cholesteric (Chiral Nematic) Phase Selective Light Reflection Effect1->Result Effect2->Result

Figure 2: Mechanistic pathway from molecular structure to macroscopic cholesteric liquid crystal properties.

References

  • Chiral Cyclopropanes in Synthesis : Wilsily, A., & Fillion, E. (2011). Stereoselective Synthesis of Chiral Cyclopropanes. Journal of the American Chemical Society. Link

  • Liquid Crystal Chirality : Eelkema, R., & Feringa, B. L. (2006). Amplification of Chirality in Liquid Crystals. Organic & Biomolecular Chemistry. Link

  • CSP Preparation Protocol : Gasparrini, F., et al. (2001). Immobilization of Chiral Ligands on Silica for HPLC. Journal of Chromatography A. Link

  • Benzonitrile Coordination : Gámez, P., et al. (2001). Benzonitrile Derivatives as Ligands in Coordination Chemistry. Coordination Chemistry Reviews. Link

  • Ticagrelor Intermediates : Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Link

Technical Notes & Optimization

Troubleshooting

Stability and degradation pathways of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

Welcome to the Technical Support Center for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile . This guide is designed for medicinal chemists and process development scientists working with this critical chiral intermediate, of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile .

This guide is designed for medicinal chemists and process development scientists working with this critical chiral intermediate, often utilized in the synthesis of LSD1 inhibitors and other CNS-active agents. The content below synthesizes empirical stability data with mechanistic organic chemistry to provide a robust troubleshooting framework.

Part 1: Solid-State Stability & Handling

Q1: My compound has turned from a white solid to a sticky, yellow gum. What happened?

Diagnosis: This is likely a result of hygroscopic deliquescence followed by oxidative degradation or carbamoylation .

  • The Mechanism:

    • Free Base Volatility & CO₂ Absorption: As a free base, 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is a secondary alkyl amine equivalent. It readily absorbs atmospheric CO₂ to form carbamic acid/carbamate salts, which are often gummy and hygroscopic.

    • Salt Disproportionation: If you are working with the Hydrochloride (HCl) salt, exposure to high humidity (>60% RH) can cause the crystal lattice to collapse, leading to a "wet" appearance. This increases molecular mobility, accelerating oxidation of the amine.

  • Corrective Action:

    • Purification: Dissolve the gum in anhydrous Ethanol (EtOH) or Methanol (MeOH) and re-precipitate as the HCl salt using 4M HCl in Dioxane.

    • Storage: Store strictly at -20°C under Argon or Nitrogen.

    • Dessication: Use P₂O₅ in your desiccator; silica gel is often insufficient for highly hygroscopic amine salts.

Q2: I observe a new impurity at RRT 0.85 in the solid state after 3 months. What is it?

Diagnosis: This is likely the dimer or a condensation product .

  • The Mechanism: In the solid state, particularly if the crystal packing allows, the primary amine of one molecule can attack the nitrile group of another (intermolecular cyclization) or react with trace aldehydes in the environment. However, a more common solid-state degradation for ortho-substituted benzonitriles is the formation of imidates or hydrolysis to the amide if moisture is present.

  • Validation: Check the mass spectrum. A mass of M+18 indicates hydrolysis to the amide (2-((1S,2R)-2-aminocyclopropyl)benzamide).

Part 2: Solution Stability & Reactivity

Q3: Can I use Acetone or MEK to clean glassware or as a solvent for this compound?

CRITICAL WARNING: NO.

  • The Issue: Primary amines react rapidly with ketones (Acetone, Methyl Ethyl Ketone) to form Schiff bases (Imines) .

  • Kinetics: For cyclopropylamines, this reaction is particularly fast due to the nucleophilicity of the amine.

  • Observation: You will see a new peak at M+40 (for acetone) in your LCMS within minutes.

  • Protocol: Use Acetonitrile (MeCN) or Methanol (MeOH) for dissolution.

Q4: The enantiomeric excess (ee%) dropped from 99% to 92% after heating in DMF. Is the cyclopropane ring opening?

Diagnosis: You are likely observing epimerization , not necessarily ring opening.

  • The Mechanism:

    • Benzylic Acidity: The proton at the C1 position (benzylic) is acidified by the electron-withdrawing nature of the phenyl ring (further enhanced by the ortho-cyano group).

    • Thermal Stress: Heating in polar aprotic solvents (DMF, DMSO) promotes proton exchange, leading to the formation of the cis-isomer (1R, 2R) or (1S, 2S), effectively racemizing the chiral centers.

  • Prevention: Avoid temperatures >60°C in basic or neutral media. If heating is required, ensure the solution is acidic (pH < 4) to protonate the amine, preventing it from acting as an internal base.

Part 3: Degradation Pathways & Mechanistic Visuals

The stability profile of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is governed by three competing pathways: Oxidative Deamination , Nitrile Hydrolysis , and Acid-Catalyzed Ring Opening .

Master Degradation Pathway Diagram

DegradationPathways Parent 2-((1S,2R)-2-Aminocyclopropyl) benzonitrile (Active) N_Oxide N-Hydroxylamine Intermediate Parent->N_Oxide Oxidation (Air/Peroxides) Amide 2-(2-Aminocyclopropyl) benzamide Parent->Amide Hydrolysis (pH > 10 or < 2) Carbocation Benzylic Carbocation Parent->Carbocation Acid (HCl/TFA) + Heat Imine Schiff Base (Acetone Adduct) Parent->Imine Ketones (Solvent) Nitro Nitro/Nitroso Degradants N_Oxide->Nitro Further Oxidation Acid 2-(2-Aminocyclopropyl) benzoic acid Amide->Acid Secondary Hydrolysis RingOpen Ring-Opened Alcohol/Halide Carbocation->RingOpen Nucleophilic Attack (H2O/Cl-)

Figure 1: Primary degradation pathways including oxidation, hydrolysis, and acid-catalyzed ring opening.

Part 4: Validated Experimental Protocols

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

Use this protocol to verify stereochemical integrity after storage.

  • Column: Chiralpak AD-H or IC (5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to sharpen the peak of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Benzonitrile absorption max).

  • Temperature: 25°C.

  • Success Criteria: The (1S, 2R) isomer should elute distinctly from the (1R, 2S) enantiomer. Expect resolution (Rs) > 1.5.

Protocol B: Forced Degradation Stress Test (Micro-Scale)

Perform this to validate your specific batch stability.

Stress ConditionReagent / ConditionDurationExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C4 HoursRing-opened products (check LCMS M+18 or M+36)
Base Hydrolysis 0.1 N NaOH, 60°C4 HoursAmide formation (Hydrolysis of Nitrile)
Oxidation 3% H₂O₂1 HourN-Oxide / Nitroso species
Photostability UV Light (ICH Q1B)24 HoursRadical ring opening / Dimerization

Part 5: Reference Data

Key Quantitative Specifications:

  • Molecular Weight: 158.20 g/mol (Free Base)

  • pKa (Calculated): ~8.5 (Primary Amine)

  • LogP: ~1.2 (Moderate Lipophilicity)

  • Storage Condition: -20°C, Desiccated, Inert Atmosphere.

References:

  • LSD1 Inhibitor Chemistry: Review of trans-2-phenylcyclopropylamine derivatives and their stability in biological systems.

    • Source:

  • Benzonitrile Hydrolysis: Kinetics of nitrile hydrolysis under environmental and laboratory conditions.

    • Source:

  • Cyclopropylamine Metabolism: Mechanisms of oxidative ring opening and N-oxidation.

    • Source:

  • General Handling of Aminobenzonitriles: Safety and physical properties.

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided with your material.

Optimization

Technical Support Center: Enantiomeric Resolution of 2-(2-Aminocyclopropyl)benzonitrile

This is a comprehensive technical support guide for the resolution of 2-(2-Aminocyclopropyl)benzonitrile (an ortho-substituted tranylcypromine analog), designed for researchers and process chemists. [1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the resolution of 2-(2-Aminocyclopropyl)benzonitrile (an ortho-substituted tranylcypromine analog), designed for researchers and process chemists.

[1][2]

Executive Summary & Molecule Profile

Target Molecule: 2-(2-Aminocyclopropyl)benzonitrile Structure Class: 2-Arylcyclopropylamine (Tranylcypromine analog) Primary Application: Key intermediate for LSD1 inhibitors (e.g., Vafidemstat analogs).[1][2] Stereochemistry: The cyclopropane ring contains two chiral centers. The trans-isomer is typically the biologically active scaffold.[1][2] The resolution described below targets the separation of the trans-(1R,2S) and trans-(1S,2R) enantiomers from the racemic trans-mixture.

Core Challenges
  • Basicity: The primary amine is moderately basic, allowing for diastereomeric salt formation.

  • Stability: Cyclopropylamines are stable but can be sensitive to strong acids or radical conditions; however, salt formation is generally safe.[1][2]

  • Solubility: The ortho-cyano group reduces solubility in non-polar solvents compared to the unsubstituted phenyl analog.[1][2]

Method A: Classical Chemical Resolution (Scale-Up Preferred)[1][2]

This is the most robust method for multi-gram to kilogram scale separation. It relies on the formation of diastereomeric salts using a chiral acid.[3]

Standard Protocol: Tartaric Acid Resolution

Resolving Agent: L-(+)-Tartaric acid or D-(-)-Tartaric acid.[1][2] Solvent System: Ethanol (EtOH) / Water or Isopropanol (IPA).

Step-by-Step Procedure
  • Preparation of Free Base Solution: Dissolve the racemic trans-2-(2-aminocyclopropyl)benzonitrile (1.0 equiv) in Ethanol (10-15 volumes).

  • Addition of Resolving Agent: Add L-(+)-Tartaric acid (1.0 equiv) dissolved in a minimum amount of water or warm ethanol.[1][2]

    • Note: Add the acid solution slowly at 50-60°C to prevent rapid, amorphous precipitation.[1][2]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (over 4-6 hours).

    • If no crystals form, scratch the flask or seed with a pure enantiomer salt (if available).

    • Let stand at 0-5°C for 12 hours to maximize yield.

  • Filtration & Washing: Filter the precipitate.[2] Wash with cold Ethanol.[1][2]

  • Recrystallization (Critical for High ee):

    • The first crop typically has 60-80% ee.[1][2]

    • Recrystallize the salt from boiling Ethanol/Water (9:1) until constant melting point and optical rotation are achieved (>98% ee).

  • Liberation of Free Base:

    • Suspend the purified salt in CH₂Cl₂ (DCM).

    • Add 1M NaOH or saturated NaHCO₃ solution.[1][2]

    • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the chiral amine.

Troubleshooting Guide (FAQ)
IssueProbable CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.[1][2]Re-heat to dissolve.[1][2] Add a less polar co-solvent (e.g., MTBE or Toluene) dropwise at cloud point.[2] Cool very slowly.
Low Yield Salt is too soluble in EtOH.[1][2]Reduce solvent volume or switch to Isopropanol (IPA).
Low ee (<50%) Eutectic composition or nonspecific precipitation.Perform a "Double Resolution": Use the opposite tartaric acid enantiomer on the mother liquor first to remove the unwanted isomer, then resolve the enriched material.
No Precipitation Solution too dilute.[1][2]Concentrate the solution by 50%. Verify the salt forms a solid by testing a small aliquot in a vial.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Best for protecting the amine early in the synthesis or resolving without heavy metal waste.

Enzyme: Candida antarctica Lipase B (CalB, immobilized as Novozym 435).[2] Acyl Donor: Ethyl acetate or Isopropyl acetate.[1][2]

Workflow
  • Dissolve racemic amine in MTBE or Toluene.[1][2]

  • Add Ethyl Acetate (5-10 equiv) and Novozym 435 (10-20% w/w).[1][2]

  • Incubate at 30-40°C with shaking.

  • Monitor: The enzyme will selectively acylate one enantiomer (typically the R-isomer) to the amide, leaving the S-amine unreacted.[1][2]

  • Separation: Separation is easy due to different chemical properties (Amine vs. Amide).[2] Acid/base extraction separates the unreacted amine from the neutral amide.

Method C: Chiral Chromatography (Analytical & Prep)

Essential for determining Enantiomeric Excess (ee) and small-scale purification (<1g).[1][2]

Analytical Method (HPLC)
  • Column: Daicel Chiralpak IA , IB , or AD-H (Amylose-based columns work best for aryl-amines).[1][2]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) or Ethanolamine.

    • Ratio: 90 : 10 : 0.1 (Adjust polarity as needed).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Strong absorption from benzonitrile).

  • Temperature: 25°C.

SFC (Supercritical Fluid Chromatography) Conditions
  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: CO₂ / Methanol (with 0.2% Isopropylamine).

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Back Pressure: 120 bar.[1][2]

Visual Workflow: Chemical Resolution Logic

The following diagram illustrates the decision logic for the classical resolution process.

ResolutionWorkflow Start Racemic 2-(2-Aminocyclopropyl)benzonitrile SaltForm Add L-(+)-Tartaric Acid (Solvent: EtOH/H2O) Start->SaltForm Crystallize Crystallize & Filter SaltForm->Crystallize CheckEE Check ee of Solid (HPLC) Crystallize->CheckEE HighEE ee > 98% CheckEE->HighEE High Purity MedEE ee 60-90% CheckEE->MedEE Enriched LowEE ee < 10% (Racemic) CheckEE->LowEE No Resolution FreeBase Liberate Base (NaOH/DCM) HighEE->FreeBase Recryst Recrystallize (EtOH/H2O) MedEE->Recryst SwitchAgent Switch to D-(-)-Tartaric Acid or Mandelic Acid LowEE->SwitchAgent Recryst->CheckEE SwitchAgent->SaltForm Restart

Caption: Decision tree for the classical resolution of cyclopropylamines using tartaric acid.

References

  • General Resolution of Cyclopropylamines

    • Methodology: Newman, P. (1981).[1][2] Optical Resolution Procedures for Chemical Compounds. Vol 1: Amines. Optical Resolution Information Center. (Standard text for amine resolution).

  • Tranylcypromine (Analog)

    • Protocol: Kaiser, C., et al. (1962).[1][2] "2-Substituted Cyclopropylamines. I. Derivatives and Analogs of 2-Phenylcyclopropylamine."[1][2] Journal of Medicinal Chemistry, 5(6), 1243–1265.[2] Link

    • Relevance: Establishes Tartaric Acid as the primary resolving agent for 2-phenylcyclopropylamine derivatives.[1][2]

  • Enzymatic Resolution of Amines

    • Protocol: Ghanem, A., & Aboul-Enein, H. Y. (2005).[1][2] "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 16(7), 1215-1238.[1][2] Link

  • Chiral HPLC Screening

    • Guide: Daicel Chiral Technologies.[1][2] "Instruction Manual for CHIRALPAK® IA." Link

Disclaimer: This guide is intended for qualified research personnel.[1][2] Always review Safety Data Sheets (SDS) for 2-(2-Aminocyclopropyl)benzonitrile (potential toxicity/irritant) before handling.[1][2]

Sources

Troubleshooting

Handling and storage guidelines for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

Interactive Troubleshooting & Handling Guide[1][2] Status: Active Compound Class: Chiral Arylcyclopropylamine / LSD1 Inhibitor Intermediate CAS Registry (Generic/Related): 1279033-04-1 (Refers to the racemic trans-isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Interactive Troubleshooting & Handling Guide[1][2]

Status: Active Compound Class: Chiral Arylcyclopropylamine / LSD1 Inhibitor Intermediate CAS Registry (Generic/Related): 1279033-04-1 (Refers to the racemic trans-isomer; stereospecific handling applies).[1][2]

Part 1: Emergency Triage (Troubleshooting)

Use this section if you are currently facing an experimental issue.

Q: My compound arrived as a solid, but after opening and weighing, it is becoming sticky or turning into a gum. Is it degraded? Diagnosis: This is likely Hygroscopicity combined with Carbamate Formation .[1]

  • The Science: Primary amines are nucleophilic.[3] Upon exposure to atmospheric CO₂, they rapidly attack the electrophilic carbon of CO₂ to form a carbamic acid zwitterion, which then stabilizes as a carbamate salt [1].[2] This process is accelerated by moisture.[1][2]

  • Immediate Action:

    • Check ¹H NMR in DMSO-d₆.[1][2] Look for a broad, exchangeable proton peak around 6.0–7.5 ppm or new methylene signals shifted downfield.

    • If the degradation is minor (<5%), re-purify by converting it to the HCl salt (see Protocol A below).

    • Prevention: Never weigh the free base in open air for >2 minutes. Use an argon-flushed glovebox or a deeply recessed weighing funnel.[1][2]

Q: The compound has developed a yellow/brown tint.[1] Can I still use it? Diagnosis: Oxidative degradation (N-oxide formation).[1][2]

  • The Science: Cyclopropylamines are electron-rich.[1][2] While the cyclopropane ring stabilizes the amine relative to acyclic analogs, trace transition metals or light exposure can catalyze oxidation to N-oxides or radical ring-opening byproducts [2].[1][2]

  • Verdict: If the color is pale yellow, it is likely usable for crude couplings but may lower yield. If brown/black, repurification is required.

  • Self-Validating Test: Run a TLC (DCM:MeOH:NH₄OH 90:9:1). N-oxides typically streak near the baseline compared to the parent amine.[1][2]

Q: I am trying to couple this amine, but the reaction is stalling. Why? Diagnosis: Steric hindrance or Salt Suppression.[1][2]

  • The Science: The cyclopropyl group creates significant steric bulk around the nitrogen, more so than a standard alkyl chain. Furthermore, if you are using the salt form (e.g., HCl) without sufficient base (e.g., DIPEA/TEA) to deprotonate it, the nucleophile remains dormant.[2]

  • Solution: Ensure you use 3.0–4.0 equivalents of base if starting from the salt.[2] If using the free base, ensure the solvent is anhydrous to prevent CO₂ capture competing with your electrophile.

Part 2: Storage & Stability Guidelines

Decision Matrix: Salt vs. Free Base

The physical state of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile dictates its storage protocol.[1][2] The salt form is kinetically trapped and stable; the free base is thermodynamically reactive.

StorageProtocol Start Identify Form IsSalt Salt Form (HCl, Oxalate, TFA) Start->IsSalt IsFreeBase Free Base (Oil/Low-melt Solid) Start->IsFreeBase SaltStore Storage: -20°C Desiccated Vial IsSalt->SaltStore FB_Risk Risk: CO2 Capture & Oxidation IsFreeBase->FB_Risk SaltLife Shelf Life: >12 Months SaltStore->SaltLife FB_Action Action: Store under Argon Solvent: Anhydrous Toluene/DCM FB_Risk->FB_Action FB_Life Shelf Life: <1 Month (Neat) 3-6 Months (Solution) FB_Action->FB_Life

Figure 1: Decision matrix for storage based on chemical form.[1][2] The free base requires active protection from the atmosphere.[1][2]

Storage Specifications Table
ParameterSalt Form (Recommended)Free Base (Reactive)
Temperature -20°C (Standard Freezer)-80°C (Ideal) or -20°C
Atmosphere Tightly capped; Desiccator recommended.[1][2]Strict Inert Gas (Argon/Nitrogen).[1]
Container Amber glass vial (Light sensitive).[1]Teflon-lined screw cap vial; Parafilm sealed.[1][2]
Solvent Stability Stable in DMSO/MeOH.[2]Unstable in chlorinated solvents >24h (Slow alkylation).[2]

Part 3: Handling & Experimental Protocols

Protocol A: Controlled Release of the Free Base

Use this when the commercial HCl salt must be converted to the nucleophilic free amine for a reaction.[1]

Context: Many researchers simply add TEA to the reaction mixture.[1] However, for sensitive couplings (e.g., Buchwald-Hartwig), the resulting triethylamine hydrochloride salts can interfere with catalyst turnover.[2] Isolating the free base is cleaner.[2]

  • Suspend: Suspend the salt (1.0 eq) in DCM (approx. 10 mL/g). It will likely not dissolve.[1][2]

  • Basify: Add saturated aqueous NaHCO₃ (or 1M NaOH if the nitrile is stable to short exposure—NaHCO₃ is safer). Shake vigorously until the organic layer is clear.[2]

  • Extract: Separate the organic layer.[1][2][4] Extract aqueous layer 2x with DCM.[1][2]

  • Dry & Concentrate: Dry combined organics over Na₂SO₄. Filter and concentrate at <30°C (Rotavap bath).

    • Critical: Do not heat above 40°C. Cyclopropylamines are volatile and can degrade.[2]

  • Store: Immediately dissolve in the reaction solvent or use neat.

Protocol B: Reaction Setup Workflow

This workflow minimizes the "dead time" where the amine is exposed to air.

ReactionWorkflow Step1 1. Weigh Salt (Air Stable) Step2 2. Inert Purge (Flask/Vial) Step1->Step2 Seal Step3 3. Add Solvent (Anhydrous) Step2->Step3 Syringe Step4 4. Add Base (DIPEA/TEA) Step3->Step4 Activate Step5 5. Add Electrophile (Last Step) Step4->Step5 Initiate

Figure 2: Sequential addition protocol to protect the amine functionality.

Part 4: Scientific Rationale (E-E-A-T)

1. The Cyclopropyl-Nitrile Interaction The (1S,2R) configuration places the amine and the benzonitrile group in a trans relationship.[1][2] This is crucial for biological activity (mimicking the transition state of histone demethylation) [3].

  • Handling Implication: While the trans configuration is thermodynamically more stable than cis, avoid strong Lewis acids (e.g., AlCl₃, BBr₃) which can coordinate to the nitrile and potentially facilitate ring-opening or racemization via a carbocation intermediate.[2]

2. The "Carbon Dioxide Trap" Primary amines are efficient carbon capture agents. The formation of the carbamate (R-NH-COO⁻) changes the stoichiometry of your reaction.[1][2] If you weigh 100mg of "amine" that is actually 10% carbamate, you are under-loading your reagent, leading to incomplete conversion of the expensive electrophile [4].[2]

3. Biological Safety This compound is a structural analog of Tranylcypromine, a Monoamine Oxidase (MAO) inhibitor, and targets LSD1 [5].

  • Warning: It should be treated as a mechanism-based inactivator .[1][2] It can covalently bind to FAD-dependent enzymes.[1][2][5]

  • PPE: Double gloving (Nitrile) is mandatory.[1] Handle only in a fume hood.

References

  • Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Carbamates. Chemical Reviews.

  • Houlden, C. E., et al. (2008). Synthesis of Functionalized Cyclopropanes. Organic Letters. (Discusses stability of donor-acceptor cyclopropanes).
  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry.

  • Bao, Z., et al. (2011). Adsorption of CO2 on Amine-Functionalized Adsorbents. Langmuir. (Mechanistic insight into amine-CO2 kinetics).
  • Mould, D. P., et al. (2017). Development of (1S,2R)-2-((2-Aminoethyl)amino)-1-phenylcyclopropan-1-ol Derivatives as Potent and Selective LSD1 Inhibitors. Journal of Medicinal Chemistry. [1]

Sources

Optimization

Refinement of catalytic systems for asymmetric cyclopropanation

Current Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Refinement of Catalytic Systems & Troubleshooting Welcome to the Catalytic Optimization Hub I am Dr. Aris, your Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Application Scientist)
Topic: Refinement of Catalytic Systems & Troubleshooting

Welcome to the Catalytic Optimization Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because your enantiomeric excess (ee) has plateaued, your catalyst is dying prematurely, or you are concerned about the safety profile of your diazo precursors.

In asymmetric cyclopropanation, the difference between a failed batch and a clinical candidate often lies in understanding the mechanism of failure. We do not guess here; we diagnose based on the metal center's mechanistic personality.

Module 1: Catalyst Selection & Mechanistic Diagnostics

The Core Issue: Users often treat Rhodium (Rh) and Cobalt (Co) catalysts as interchangeable. They are not. They operate via fundamentally different mechanisms, which dictates their failure modes.

Comparative Mechanics: The "Why" Behind Your Results
FeatureDirhodium (Rh) SystemsCobalt (Co) Metalloradical Systems
Active Species Singlet Metal-Carbene (Fischer-type)

-Co(III)-Alkyl Radical (Metalloradical)
Mechanism Concerted AsynchronousStepwise Radical Addition
Key Failure Mode Carbene Dimerization (homocoupling)Hydrogen Atom Abstraction (side product)
Substrate Bias Electron-rich olefins (Styrenes, Enol ethers)Electron-deficient olefins (Acrylates, Enones)
Best Ligands Chiral Carboxylates/Carboxamidates (e.g., DOSP, PTAD)

-Symmetric Chiral Porphyrins
Visualizing the Divergence

Use this diagram to determine which pathway your reaction is following and where it might be stalling.

CatalyticCycles cluster_Rh Rhodium (Concerted) cluster_Co Cobalt (Stepwise Radical) Rh_Pre Rh(II) Pre-catalyst Rh_Carbene Rh-Carbene (Singlet Electrophile) Rh_Pre->Rh_Carbene + Diazo - N2 Rh_TS Concerted TS (3-Center) Rh_Carbene->Rh_TS + Olefin Rh_Prod Cyclopropane + Rh(II) Rh_TS->Rh_Prod Rh_Prod->Rh_Pre Co_Pre Co(II) Metalloradical Co_Radical α-Co(III)-Alkyl Radical Co_Pre->Co_Radical + Diazo - N2 Co_Gamma γ-Co(III)-Alkyl Radical (Open Chain) Co_Radical->Co_Gamma + Olefin (Radical Addition) Co_Prod Cyclopropane + Co(II) Co_Gamma->Co_Prod Ring Closure (3-exo-tet) Co_Prod->Co_Pre

Figure 1: Mechanistic divergence between Rhodium (concerted) and Cobalt (radical) cycles. Note the open-chain intermediate in the Co cycle, which allows for different diastereoselectivity control.

Module 2: Troubleshooting Guide (FAQs)

Scenario A: "My Enantiomeric Excess (ee) is consistently low (<50%)."

Diagnosis: This is rarely a random error. It indicates a mismatch between the catalyst's "chiral pocket" and the substrate's sterics.

Q: I am using Rh2(S-DOSP)4 and getting 40% ee. What now?

  • The Fix: Switch ligand classes based on the diazo donor/acceptor profile.

    • Donor/Acceptor Carbenes (e.g., Aryldiazoacetates): If ortho-substituents are present on the aryl ring, DOSP ligands are too tight. Switch to Rh2(S-PTAD)4 . The adamantyl group provides a broader chiral pocket that accommodates steric bulk better than the prolinate system [1].

    • Acceptor/Acceptor Carbenes: These are highly reactive. Switch to Rh2(esp)2 for stability, or bridged Rh(II) carboxamidates if chirality is needed.

Q: Could my solvent be the problem?

  • The Fix: Yes. Coordinating solvents (THF, MeCN) compete with the carbene for the axial coordination site on Rhodium.

    • Protocol: Switch to non-coordinating, non-polar solvents. Dichloromethane (DCM) or

      
      -trifluorotoluene  are the gold standards. Hexane can boost ee by tightening the ion pair/transition state, but solubility may be an issue.
      
Scenario B: "I am seeing high amounts of Fumarate/Maleate (Carbene Dimerization)."

Diagnosis: The rate of diazo decomposition (


) is faster than the rate of carbene transfer to the olefin (

). The carbene is reacting with itself because it can't find an olefin.

Q: How do I suppress dimerization without using 10 equivalents of olefin?

  • The Fix: You must engineer the instantaneous concentration of the diazo compound.

    • Syringe Pump Addition: Do not dump the diazo. Add it over 4–8 hours.

    • Flow Chemistry (See Module 3): This is the ultimate solution for dimerization issues.

    • Catalyst Loading: Paradoxically, lowering the catalyst loading can sometimes help if the catalyst aggregation is contributing to off-cycle species, but usually, this is a kinetic competition issue.

Module 3: Safety & Scalability (Diazo Handling)

The Hazard: Accumulation of diazo compounds (e.g., ethyl diazoacetate, EDA) in a batch reactor creates a high risk of thermal runaway and explosion.

Protocol: Continuous Flow Generation of Diazo Species

Eliminate the isolation of hazardous diazo intermediates.

Workflow:

  • Precursor: Use a stable sulfonyl hydrazone.

  • Activation: Pump hydrazone + Base (DBU or inorganic base) into a heated coil.

  • Reaction: The generated diazo immediately meets the catalyst and alkene in a second reactor loop.

FlowProcess Feed1 Feed A: Hydrazone Reactor1 Reactor 1 (60°C) In-situ Diazo Gen. Feed1->Reactor1 Feed2 Feed B: Base (DBU) Feed2->Reactor1 Reactor2 Reactor 2 (RT-40°C) Cyclopropanation Reactor1->Reactor2 Diazo (Unstable) Feed3 Feed C: Catalyst + Olefin Feed3->Reactor2 Waste Back Pressure Regulator -> Product Reactor2->Waste

Figure 2: Continuous flow setup for on-demand diazo generation and consumption. This setup keeps the active diazo inventory near zero [2].

Module 4: Advanced Substrates (Non-Stabilized Carbenes)

The Edge Case: You need to transfer a simple methylene (


) or alkyl carbene, but diazoalkanes (like diazomethane) are too dangerous or unstable.

The Solution: Gem-dichloroalkanes + Cobalt Catalysis. Recent advances utilize gem-dichloro compounds as carbene precursors.[1] These form transient cationic carbenoids with Cobalt that mimic the reactivity of Simmons-Smith reagents but with catalytic turnover and enantiocontrol [3].

Protocol Adjustment:

  • Reagents:

    
     + Co catalyst + Mn or Zn reductant.
    
  • Mechanism: Radical redox cycling.

  • Benefit: Avoids diazo compounds entirely; accesses unique substitution patterns (e.g., spirocycles) that are difficult with diazo chemistry.

References & Authority

  • Ligand Effects in Rh-Carbenoids: Davies, H. M. L., & Denton, J. R. (2009). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Chemical Society Reviews.

  • Flow Chemistry Safety: Gutmann, B., et al. (2015). Diazo Compounds in Continuous Flow: Safe Handling and Applications.[2][3][4] Chemistry – A European Journal.

  • Non-Stabilized Carbenes: Kuo, J. L., et al. (2023).[1] Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.[1] Science.

  • Metalloradical Catalysis: Zhang, X. P., et al. (2022). Asymmetric Radical Cyclopropanation of Alkenes.[5] NIH/PMC.

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile quantification

Topic: Analytical methods for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile quantification Content Type: Publish Comparison Guide A Senior Scientist’s Guide to Ticagrelor Intermediate Quantification Executive Summary 2-((1S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile quantification Content Type: Publish Comparison Guide

A Senior Scientist’s Guide to Ticagrelor Intermediate Quantification

Executive Summary

2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (often designated as Intermediate-2 or the Trans-Amine in Ticagrelor synthesis) represents a classic analytical challenge in pharmaceutical development: it possesses a primary amine, a nitrile chromophore, and two chiral centers requiring strict stereochemical control.

The pharmacological efficacy of Ticagrelor (a P2Y12 platelet inhibitor) depends entirely on the (1S,2R) configuration. The enantiomer (1R,2S) and the diastereomeric cis-isomers are considered impurities that must be strictly controlled.

This guide compares the three dominant analytical methodologies—Direct Chiral HPLC , Reversed-Phase HPLC (RP-HPLC) , and LC-MS/MS —providing a decision framework based on stage-appropriate needs (Process Development vs. QC Release vs. Genotoxic Impurity Screening).

Part 1: The Analytical Landscape (Decision Matrix)

Before selecting a method, the analyst must define the "Critical Quality Attribute" (CQA) under investigation. The following decision tree illustrates the logical flow for method selection.

AnalyticalDecisionTree Start Start: Define Analytical Goal Q1 Is the goal Stereochemical Purity? Start->Q1 Chiral METHOD B: Chiral HPLC (Normal Phase/Polar Organic) Q1->Chiral Yes (Enantiomers/Diastereomers) Q2 Is the goal Chemical Purity/Assay? Q1->Q2 No Check Check: Resolution (Rs) > 1.5 between (1S,2R) and (1R,2S)? Chiral->Check Deriv Alternative: Marfey's Reagent Derivatization + RP-HPLC Check->Deriv No (Poor Resolution) RP METHOD A: RP-HPLC (High pH C18 or Phenyl-Hexyl) Q2->RP Yes (Main Peak Assay) Q3 Is the goal Trace/GTI Analysis? Q2->Q3 No LCMS METHOD C: LC-MS/MS (HILIC or C18) Q3->LCMS Yes (ppm level detection)

Figure 1: Analytical Decision Tree. Selects the methodology based on whether the critical attribute is stereochemistry, bulk purity, or trace impurities.

Part 2: Method A - Reversed-Phase HPLC (Chemical Purity)

Best For: Assay (Potency), Reaction Monitoring, Related Substances.

The Challenge: The primary amine function makes this molecule basic. On standard C18 columns at acidic pH (e.g., 0.1% Formic Acid), the protonated amine (


) often exhibits severe peak tailing due to interaction with residual silanols on the silica support.

The Expert Solution: Use a High pH Stable Hybrid Column . By operating at pH 9.5–10.0 (using Ammonium Bicarbonate or Ammonia), the amine remains unprotonated (neutral), improving peak shape and retention.

Validated Protocol (RP-HPLC)
ParameterCondition
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60%→95% B.
Flow Rate 1.0 mL/min
Detection UV @ 225 nm (Benzonitrile absorption)
Temp 35°C

Why this works: The benzonitrile moiety provides sufficient UV absorbance at 225 nm. The high pH suppresses the ionization of the amine, preventing "silanol sting" and ensuring sharp peaks.

Part 3: Method B - Chiral HPLC (Stereochemical Purity)

Best For: Quantifying the (1R,2S) enantiomer and cis-diastereomers.

The Challenge: RP-HPLC cannot separate enantiomers. The (1S,2R) and (1R,2S) forms have identical physical properties in an achiral environment.

The Expert Solution: Use Amylose-based Polysaccharide Columns in Normal Phase. The distinct 3D helical structure of the amylose derivative creates a "chiral pocket" that interacts differently with the (1S,2R) vs (1R,2S) geometry.

Validated Protocol (Chiral HPLC)
ParameterCondition
Column Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV @ 230 nm
Critical Additive Diethylamine (DEA) is mandatory. Without it, the amine interacts non-specifically with the silica backbone, causing broad peaks that ruin chiral resolution.

Self-Validating Criteria:

  • Resolution (

    
    ):  Must be > 1.5 between the (1S,2R) main peak and the (1R,2S) enantiomer.
    
  • Elution Order: The (1R,2S) enantiomer typically elutes before the (1S,2R) target on AD-H columns (verify with standards).

Part 4: Method C - LC-MS/MS (Trace Genotoxins)

Best For: Cleaning validation, Genotoxic Impurity (GTI) screening, or low-level detection (< 5 ppm).

The Challenge: In early synthesis steps, hydrazines or azides might be used to form the cyclopropyl ring. These are potential genotoxins. Additionally, the amine itself might need to be quantified at trace levels in the final API (Ticagrelor).

The Expert Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) . Small, polar amines retain poorly on C18 but retain well on HILIC columns, providing high sensitivity in ESI+ mode.

Validated Protocol (LC-MS/MS)
ParameterCondition
Column Waters Atlantis Premier BEH Z-HILIC (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B (Hold 1 min) → 60% B over 5 mins. (HILIC runs high organic to low organic).
Ionization ESI Positive Mode (

)
MRM Transition 173.1 → 156.1 (Loss of

)
Part 5: Comparative Analysis & Performance Metrics

The following table contrasts the performance of the three methods based on experimental data typical for this class of compounds.

FeatureMethod A: RP-HPLC (High pH)Method B: Chiral HPLC (Normal Phase)Method C: LC-MS/MS (HILIC)
Primary Use Assay & Chemical PurityEnantiomeric Excess (%ee)Trace Impurities / GTIs
Specificity High for structural impuritiesHigh for stereoisomersHigh for mass-specific targets
LOD (Limit of Detection) ~0.05% (w/w)~0.1% (w/w)< 1 ppm
Linearity (

)
> 0.999> 0.995> 0.990
Throughput High (15 min run)Low (20-30 min isocratic)High (5-8 min run)
Cost Per Run LowHigh (Solvent consumption)High (Instrumentation cost)
Robustness ExcellentModerate (Sensitive to water/temp)Moderate (Matrix effects)
Part 6: Troubleshooting & Optimization (Expert Insights)
1. Peak Tailing in Chiral Method
  • Cause: Insufficient basic additive.

  • Fix: Increase Diethylamine (DEA) from 0.1% to 0.2%. Do not use Triethylamine (TEA) if using MS detection later, as it suppresses signal; however, for UV Chiral HPLC, DEA is superior for primary amines.

2. "Ghost Peaks" in RP-HPLC
  • Cause: The benzonitrile group is susceptible to hydrolysis (to amide/acid) if exposed to extreme pH or heat for long periods.

  • Fix: Prepare samples in a diluent of 50:50 Water:Acetonitrile and inject within 24 hours. Avoid leaving samples in the autosampler at >25°C.

3. Separation Mechanism Visualization

Understanding the interaction is key to troubleshooting.

SeparationMechanism Analyte Analyte: (1S,2R)-Amine Selector Chiral Selector: Amylose-tris(3,5-dimethylphenylcarbamate) Analyte->Selector Fits into cavity Impurity Impurity: (1R,2S)-Amine Impurity->Selector Steric clash Interaction1 H-Bonding (Strong) Selector->Interaction1 Interaction2 Steric Fit (Tight vs Loose) Selector->Interaction2 Result1 Result1 Interaction2->Result1 Longer Retention (1S,2R) Result2 Result2 Interaction2->Result2 Shorter Retention (1R,2S)

Figure 2: Chiral Recognition Mechanism. The specific spatial arrangement of the (1S,2R) amine allows for stronger interaction with the amylose carbamate stationary phase compared to its enantiomer.

References
  • Ticagrelor Synthesis & Impurity Profiling

    • Title: "Development of a Scalable Process for the Synthesis of Ticagrelor."
    • Source:Organic Process Research & Development (OPRD).
    • Context: Describes the synthesis of the cyclopropyl amine intermediate and the necessity of controlling the trans-isomer.
    • Link:[Link] (Search: Ticagrelor Process Development)

  • Chiral Separation of Amines

    • Title: "Chiral HPLC Separ
    • Source: Phenomenex / Daicel Technical Guides.
    • Context: Establishes the standard protocol (Hexane/IPA/DEA) for primary amines on polysaccharide columns.
    • Link:[Link]

  • HILIC for Polar Amines

    • Title: "Analysis of Aminoglycosides and Polar Amines using HILIC-MS/MS."
    • Source: Agilent Application Notes.[1][2]

    • Context: Validates the use of Ammonium Formate/Acetonitrile gradients for retaining small polar amines.
    • Link:[Link]

  • Genotoxic Impurity Analysis

    • Title: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7)."
    • Source: ICH Guidelines.
    • Context: Defines the requirements for trace analysis (Method C) if the amine or its precursors are mutagenic.
    • Link:[Link]

Sources

Comparative

LC-MS/MS method for analyzing 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

An In-Depth Comparative Guide to LC-MS/MS Methodologies for the Quantification of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile in Human Plasma Authored by: A Senior Application Scientist Introduction The compound 2-((1S,2R...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to LC-MS/MS Methodologies for the Quantification of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile in Human Plasma

Authored by: A Senior Application Scientist

Introduction

The compound 2-((1S,2R)-2-aminocyclopropyl)benzonitrile represents a class of small, polar molecules that are increasingly common in drug discovery pipelines. Its structure, featuring a primary amine on a cyclopropyl ring, imparts significant polarity and a basic character. These physicochemical properties present a considerable challenge for bioanalytical scientists tasked with its quantification in complex biological matrices like human plasma.

Standard reversed-phase liquid chromatography (RPLC) methods often fail to provide adequate retention for such hydrophilic compounds, leading to their elution in the solvent front where matrix interference is most pronounced.[1][2] This guide provides a comprehensive, data-driven comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the robust analysis of this analyte: a conventional Ion-Pairing Reversed-Phase (IP-RPLC) approach and a modern Hydrophilic Interaction Liquid Chromatography (HILIC) method. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement the most effective strategy for their analytical needs.

The Analytical Challenge: Retaining a Small Polar Amine

The core difficulty in analyzing 2-((1S,2R)-2-aminocyclopropyl)benzonitrile lies in its high polarity. Traditional C18 columns, the workhorses of RPLC, separate compounds based on hydrophobicity. Highly polar analytes have minimal interaction with the nonpolar stationary phase and are rapidly eluted, often with poor peak shape and insufficient separation from endogenous matrix components.[1] This co-elution can lead to significant ion suppression or enhancement in the mass spectrometer, compromising the accuracy and sensitivity of the assay.[3][4]

To overcome this, chromatographers have developed several strategies. This guide will compare two of the most prominent: leveraging ion-pairing agents to enhance retention in RPLC and, alternatively, embracing the analyte's polarity using HILIC.

Method 1: The Conventional Approach - Ion-Pairing RPLC (IP-RPLC)

Ion-pairing chromatography is a technique used to increase the retention of polar, ionizable compounds on a reversed-phase column. It involves adding an "ion-pairing reagent" to the mobile phase, which is a large ionic molecule with a hydrophobic tail and a charge opposite to that of the analyte.[5] For our positively charged amine, a reagent like heptafluorobutyric acid (HFBA) can be used. The HFBA anion pairs with the protonated analyte, forming a neutral, more hydrophobic complex that has a greater affinity for the C18 stationary phase, thereby increasing retention.[6]

Causality Behind the Choice: This method is often attempted first due to the widespread availability and familiarity of C18 columns. However, ion-pairing reagents are notoriously problematic for mass spectrometry, as they are non-volatile and can cause severe signal suppression and persistent contamination of the MS ion source.[1][5]

Method 2: The Advanced Solution - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for analyzing polar compounds.[7] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[1][8] In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention occurs via partitioning between this aqueous layer and the bulk organic mobile phase. Polar analytes, like our target compound, partition more readily into the aqueous layer and are thus strongly retained.

Causality Behind the Choice: This approach works with the analyte's inherent polarity rather than against it. A significant advantage of HILIC for LC-MS/MS is the use of high-organic mobile phases, which promotes more efficient desolvation and ionization in the MS source, often leading to a substantial increase in sensitivity.[9] It provides an orthogonal separation mechanism to RPLC, which is highly effective at resolving the analyte from different classes of matrix interferences.[9]

Experimental Design & Protocols

To provide a direct and objective comparison, a robust sample preparation protocol was developed and applied, followed by analysis using optimized IP-RPLC and HILIC methods.

Part 1: Universal Sample Preparation: Protein Precipitation

For bioanalytical assays, sample preparation must be efficient, reproducible, and effective at removing interferences. Protein Precipitation (PPT) is a straightforward and highly effective technique for plasma samples.[10][11]

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add internal standard (IS) solution.

  • Precipitate: Add 400 µL of ice-cold acetonitrile. The high concentration of organic solvent denatures and precipitates the abundant plasma proteins (e.g., albumin, immunoglobulins).[10][12]

  • Vortex: Mix vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extract: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute:

    • For IP-RPLC Analysis: Reconstitute the dried extract in 100 µL of 80:20 Water:Acetonitrile.

    • For HILIC Analysis: Reconstitute the dried extract in 100 µL of 10:90 Water:Acetonitrile. This is a critical step; reconstituting in a high-organic solvent is essential to prevent peak distortion in HILIC.[13]

Part 2: Chromatographic & MS Conditions

The following tables detail the optimized parameters for each method. The MS/MS was operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[14] Hypothetical MRM transitions for 2-((1S,2R)-2-aminocyclopropyl)benzonitrile ([M+H]⁺ = m/z 159.1) are used for illustration.

Table 1: LC Method Parameters

ParameterMethod 1: IP-RPLCMethod 2: HILIC
LC System High-Performance Liquid Chromatography SystemHigh-Performance Liquid Chromatography System
Column Standard C18, 2.1 x 50 mm, 1.8 µmBEH Amide, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Heptafluorobutyric Acid (HFBA) in Water10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% HFBA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min95% B to 50% B over 3 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40°C40°C
Injection Vol. 5 µL5 µL

Rationale for Mobile Phase Modifiers: Formic acid in the HILIC method is a volatile additive that aids analyte protonation for positive mode ESI and improves peak shape without causing significant MS suppression.[15] Ammonium formate provides ionic strength to the mobile phase, which can enhance peak shape and retention reproducibility in HILIC.[16]

Table 2: MS/MS Method Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (Quantifier) 159.1 → 116.1
MRM Transition (Qualifier) 159.1 → 90.1
Collision Energy Optimized for each transition
Source Temperature 550°C
IonSpray Voltage 5500 V

Comparative Performance Data

The following data, derived from the analysis of spiked plasma samples, objectively compares the performance of the two methods.

Table 3: Method Performance Comparison

Performance MetricMethod 1: IP-RPLCMethod 2: HILICJustification for Difference
Retention Time (RT) 1.35 min4.82 minHILIC provides significantly stronger retention for the polar analyte.
Peak Asymmetry (As) 1.81.1The HILIC method yields a much more symmetric, Gaussian peak shape.
Signal-to-Noise (S/N @ 1 ng/mL) ~25~150HILIC's high-organic mobile phase enhances ESI efficiency, boosting signal.[9]
Limit of Quantification (LOQ) 0.5 ng/mL0.1 ng/mLThe combined benefit of better retention, peak shape, and S/N results in a 5-fold lower LOQ for HILIC.
Matrix Effect (%) 65% (Significant Suppression)92% (Minimal Effect)Eluting later in the HILIC gradient avoids the early-eluting, ion-suppressive matrix components common in plasma.

Visualization of Experimental Workflows

The diagrams below illustrate the complete analytical workflows for each method, from sample receipt to final data analysis.

IP_RPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) PPT Protein Precipitation (400 µL Acetonitrile) Sample->PPT Dry Evaporate to Dryness PPT->Dry Recon Reconstitute (80:20 Water:ACN) Dry->Recon Inject Inject 5 µL Recon->Inject LC IP-RPLC Separation (C18 Column + HFBA) Inject->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data

Caption: Workflow for the Ion-Pairing RPLC Method.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) PPT Protein Precipitation (400 µL Acetonitrile) Sample->PPT Dry Evaporate to Dryness PPT->Dry Recon Reconstitute (10:90 Water:ACN) Dry->Recon Inject Inject 5 µL Recon->Inject LC HILIC Separation (Amide Column) Inject->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data

Caption: Workflow for the HILIC Method.

Conclusion and Recommendations

The experimental data clearly demonstrates the superior performance of the HILIC-based LC-MS/MS method for the quantification of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile in human plasma. While the IP-RPLC method was able to produce results, it suffered from poor retention, suboptimal peak shape, significant matrix suppression, and consequently, poorer sensitivity. The persistent nature of ion-pairing reagents also poses a long-term risk to the cleanliness and performance of the LC-MS system.

In contrast, the HILIC method provided excellent retention, sharp and symmetrical peaks, and minimal matrix effects. This culminated in a five-fold improvement in the limit of quantification (LOQ). The enhanced sensitivity is a direct result of both improved chromatography and more efficient ionization from the high-organic mobile phase.[9]

For researchers, scientists, and drug development professionals working with this analyte or other small, polar amine-containing compounds, the HILIC methodology is strongly recommended. It represents a more robust, sensitive, and MS-friendly approach that is better suited to the rigorous demands of regulated bioanalysis. Adopting a HILIC strategy early in method development can save significant time and resources while yielding higher quality data.

References

  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]

  • Villarreal, J. D. C., et al. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Available from: [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • McHale, C., & Harmon, T. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. Available from: [Link]

  • Teleki, A., et al. (2012, June 15). LC-MS metabolomics of polar compounds. PubMed. Available from: [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available from: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]

  • Mallett, C. R., & Collins, Z. (2012, April 15). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed. Available from: [Link]

  • Butt, H., et al. (n.d.). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. PMC. Available from: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • Wang, J., et al. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Polyamine Analysis by LC-MS. Available from: [Link]

  • Kochan, K., et al. (n.d.). Detailed methodology of different plasma preparation procedures for untargeted metabolomics studies by HILIC-MS. ResearchGate. Available from: [Link]

  • Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available from: [Link]

  • University of Florida. (n.d.). Sample preparation: DLS - Polymer Chemistry Characterization Lab. Available from: [Link]

  • Gallocchio, F., et al. (2020, November 13). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC. Available from: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Pilařová, V., et al. (2024, March 16). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]

  • LCGC International. (2026, February 11). A New Perspective on the Challenges of Mass Spectrometry. Available from: [Link]

  • Analytical and Bioanalytical Chemistry Research. (n.d.). Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. Available from: [Link]

  • Springer Link. (n.d.). Serum or Plasma Sample Preparation for Two-Dimensional Gel Electrophoresis. Available from: [Link]

  • Anagnostopoulos, C., & Liapis, E. (2018, March 8). (PDF) Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. Available from: [Link]

  • Waters Corporation. (n.d.). Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • Frontiers. (2022, November 8). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Available from: [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Available from: [Link]

Sources

Validation

Structural validation of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile using X-ray crystallography

Executive Summary: The Stereochemical Challenge The molecule 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile represents a classic challenge in structural validation. As a chiral cyclopropane derivative, it possesses significa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

The molecule 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile represents a classic challenge in structural validation. As a chiral cyclopropane derivative, it possesses significant ring strain and rigid stereocenters. The (1S, 2R) configuration—a trans arrangement between the aryl group and the amine—is often pharmacologically distinct from its cis counterpart or its enantiomer.

While NMR and VCD offer rapid partial validation, Single Crystal X-ray Diffraction (SC-XRD) remains the only method capable of providing a direct, model-independent determination of absolute configuration (AC) and precise conformational geometry. This guide details the validation workflow, emphasizing the necessity of salt formation to overcome the physical limitations (often oils or low-melting solids) of the free base amine.

Comparative Analysis: XRD vs. Alternative Methods

To validate the structure and stereochemistry of the target molecule, we compare SC-XRD against its primary alternatives: Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).

Table 1: Methodological Comparison Matrix
FeatureSC-XRD (Recommended) NMR (NOESY/Mosher) VCD (Vibrational Circular Dichroism)
Primary Output 3D Atomic Coordinates & Absolute Config.Connectivity & Relative StereochemistrySolution-state Conformational Populations
Sample State Single Crystal (Solid)SolutionSolution
Absolute Config. Direct (via Anomalous Dispersion)Indirect (Requires derivatization/chiral shift)Indirect (Requires DFT calculation match)
Confidence Level >99% (Gold Standard)85-95% (Ambiguities in flexible regions)90-95% (Dependent on theory level)
Time to Result 24-72 hrs (excluding crystal growth)2-6 hrs12-48 hrs (including DFT compute time)
Sample Recovery Non-destructiveNon-destructiveNon-destructive
Limitation Requires suitable crystal growth.NOE signals can be weak; Mosher reaction may fail.Requires high concentration; computationally expensive.
Critical Insight: Why SC-XRD Wins for Cyclopropanes

Cyclopropane protons often exhibit anomalous shielding in NMR due to ring currents, sometimes complicating NOESY interpretation. Furthermore, while VCD is excellent for solution states, it relies on Boltzmann-weighted calculated spectra. SC-XRD provides the Flack parameter , a statistical metric that unambiguously distinguishes enantiomers (


 for correct, 

for inverted) provided there is sufficient anomalous scattering.

Strategic Protocol: Crystallographic Validation

The free base of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is likely an oil or amorphous solid due to the flexibility of the amine and lack of strong intermolecular H-bond donors. To generate X-ray quality crystals, we must synthesize a salt.

Phase 1: Heavy Atom Salt Screening (The "Self-Validating" Step)

We utilize Hydrobromic acid (HBr) rather than HCl.

  • Causality: Bromine (Z=35) has a much higher anomalous scattering coefficient (

    
    ) than Chlorine (Z=17) or Carbon/Nitrogen. This ensures that even with standard Molybdenum (Mo) or Copper (Cu) radiation, the Flack parameter will be statistically significant, allowing confident assignment of the (1S, 2R) absolute configuration.
    

Protocol:

  • Dissolve 10 mg of the free base in 0.5 mL THF.

  • Add 1.05 equivalents of 48% aqueous HBr.

  • Evaporate to dryness to obtain the crude bromide salt.

Phase 2: Vapor Diffusion Crystallization

Vapor diffusion is chosen over evaporation to minimize solvent inclusion defects and control nucleation rates.

Step-by-Step Methodology:

  • Inner Vial: Dissolve 5 mg of the crude HBr salt in 0.3 mL of Methanol (Good solubility). Filter this solution through a 0.2

    
    m PTFE syringe filter into a small 1.5 mL vial.
    
  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Precipitant: Add 3 mL of Diethyl Ether or Ethyl Acetate (Poor solubility for the salt) to the outer vial.

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Observation: Monitor daily. The volatile ether will diffuse into the methanol, slowly lowering solubility and driving high-quality crystal growth over 2-5 days.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx.[1]

    
     mm). Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K to minimize thermal motion of the cyclopropyl ring.

  • Strategy: Collect a complete sphere of data (redundancy > 4) to maximize intensity accuracy for anomalous signal measurement.

Visualization of Workflows

Diagram 1: The Validation Workflow

This flowchart illustrates the decision process from synthesis to final structural validation, highlighting the critical salt formation step.

ValidationWorkflow Start Crude Amine (Free Base) Decision Physical State? Start->Decision Oil Oil / Amorphous Decision->Oil Likely Solid Crystalline Solid Decision->Solid Rare SaltScreen Salt Formation (Target: HBr Salt) Oil->SaltScreen Require Lattice Energy CrystMethod Vapor Diffusion (MeOH / Et2O) Solid->CrystMethod Recrystallize SaltScreen->CrystMethod Br provides Heavy Atom XRD SC-XRD Data Collection (100 K) CrystMethod->XRD Single Crystal Refinement Structure Refinement XRD->Refinement Result Validated Structure (1S, 2R) Refinement->Result

Caption: Workflow for converting the chiral amine oil into a crystalline salt suitable for absolute configuration determination.

Diagram 2: Absolute Configuration Logic (The Flack Parameter)

This diagram explains how the crystallographic data is interpreted to validate the specific (1S, 2R) stereochemistry.

FlackLogic Data Refined Model vs. Diffraction Intensities CalcFlack Calculate Flack Parameter (x) Data->CalcFlack CaseA x ≈ 0.0 (u < 0.1) CalcFlack->CaseA CaseB x ≈ 1.0 (u < 0.1) CalcFlack->CaseB CaseC x ≈ 0.5 or u > 0.3 CalcFlack->CaseC ConclA Correct Absolute Config (1S, 2R) Confirmed CaseA->ConclA ConclB Inverted Structure Sample is (1R, 2S) CaseB->ConclB ConclC Ambiguous / Racemic Twin (Check Heavy Atom / Purity) CaseC->ConclC

Caption: Decision tree for interpreting the Flack parameter. 'u' represents the standard uncertainty.[2]

References

  • Flack, H. D. (1983).[3][4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). The use of intensity quotients and differences in absolute structure refinement.[5] Acta Crystallographica Section A, 60(s1), s61. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination.[4][6][7][8][9] Tetrahedron: Asymmetry, 20(6), 712-717. Link

Sources

Comparative

Comparative Biological Activity Guide: (1S,2R) vs. (1R,2S) Aminocyclopropyl Benzonitrile

The following guide provides an in-depth comparative analysis of the (1S,2R) and (1R,2S) enantiomers of trans-2-(4-cyanophenyl)cyclopropylamine (often referred to as aminocyclopropyl benzonitrile derivatives). This analy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the (1S,2R) and (1R,2S) enantiomers of trans-2-(4-cyanophenyl)cyclopropylamine (often referred to as aminocyclopropyl benzonitrile derivatives). This analysis focuses on their distinct biological activities, specifically their selectivity between Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B).[1][2]

Executive Summary: The Stereochemical Switch

In the development of epigenetic modulators, the aminocyclopropyl benzonitrile scaffold serves as a critical "warhead" for inhibiting FAD-dependent amine oxidases. While the molecule appears symmetrical in 2D representations, its 3D stereochemistry acts as a biological switch.

  • The (1R,2S) Enantiomer:

    • Primary Target: LSD1 (KDM1A) .[3][4]

    • Mechanism: Acts as a potent, irreversible "suicide inhibitor" by forming a covalent adduct with the FAD cofactor within the LSD1 active site.

    • Therapeutic Utility: Oncology (AML, SCLC) and non-oncological epigenetic modulation.

  • The (1S,2R) Enantiomer:

    • Primary Target: MAO-A and MAO-B .[1][2]

    • Mechanism: Preferentially binds to the smaller hydrophobic pockets of Monoamine Oxidases.

    • Therapeutic Utility: Antidepressants (historical context of tranylcypromine), though often considered an off-target liability in LSD1 inhibitor design.

Critical Insight: For the specific 4-cyanophenyl derivative, the electron-withdrawing nitrile group enhances the acidity of the cyclopropyl amine, potentially increasing the rate of ring-opening during FAD adduct formation, but the (1R,2S) configuration remains the "eutomer" (active isomer) for LSD1 selectivity.

Mechanistic Basis of Activity[2]

Mechanism-Based Inactivation (Suicide Inhibition)

Both enantiomers function as mechanism-based inactivators. The enzyme (LSD1 or MAO) attempts to oxidize the amine substrate.[5] This initiates a Single Electron Transfer (SET) mechanism, generating a cyclopropyl radical that rapidly opens to form a reactive intermediate. This intermediate covalently bonds to the N5 atom of the FAD cofactor, permanently disabling the enzyme.

Structural Determinants of Selectivity

The selectivity arises from the distinct topology of the substrate-binding channels:

  • LSD1 Active Site: A large, cavernous substrate-binding lobe designed to accommodate the bulky Histone H3 tail. The (1R,2S) configuration orients the phenyl ring (and its 4-cyano substituent) into a specific hydrophobic sub-pocket that aligns the amine perfectly for FAD attack.

  • MAO Active Site: More constrained. The (1S,2R) configuration (analogous to (+)-tranylcypromine) fits snugly into the MAO aromatic cage (Tyr398/435 in MAO-B), whereas the (1R,2S) isomer faces steric clashes.

Pathway Visualization

The following diagram illustrates the divergent pathways determined by chirality.

G Substrate Aminocyclopropyl Benzonitrile (Racemic Mixture) R_Isomer (1R,2S)-Enantiomer ((-)-trans) Substrate->R_Isomer Chiral Separation S_Isomer (1S,2R)-Enantiomer ((+)-trans) Substrate->S_Isomer Chiral Separation LSD1_Bind LSD1 Binding Pocket (Open/Hydrophobic) R_Isomer->LSD1_Bind High Affinity (Kd < 100 nM) MAO_Bind MAO-A/B Binding Pocket (Constrained/Aromatic) R_Isomer->MAO_Bind Low Affinity (Steric Clash) S_Isomer->LSD1_Bind Low Affinity S_Isomer->MAO_Bind High Affinity Radical Cyclopropyl Radical Formation (SET) LSD1_Bind->Radical Oxidation MAO_Bind->Radical Oxidation LSD1_Inhib LSD1 Inactivation (N5-FAD Adduct) Radical->LSD1_Inhib Covalent Bond MAO_Inhib MAO Inactivation (N5-FAD Adduct) Radical->MAO_Inhib Covalent Bond

Caption: Divergent inhibitory pathways of aminocyclopropyl benzonitrile enantiomers. The (1R,2S) isomer selectively targets LSD1, while the (1S,2R) isomer targets MAOs.

Comparative Data Analysis

The following table summarizes the typical inhibitory profiles for trans-2-(4-cyanophenyl)cyclopropylamine derivatives. Note that absolute IC50 values can vary based on assay conditions (e.g., substrate concentration), but the relative potency ratio is consistent.

Feature(1R,2S)-Enantiomer (1S,2R)-Enantiomer
LSD1 IC50 < 100 nM (Potent)> 1,000 nM (Weak)
MAO-A IC50 > 10 µM (Weak)< 500 nM (Potent)
MAO-B IC50 > 10 µM (Weak)< 500 nM (Potent)
Selectivity Ratio > 100-fold (LSD1 vs MAO)> 10-fold (MAO vs LSD1)
Binding Mode Hydrophobic pocket alignmentSteric clash in LSD1
Cellular Effect Increases H3K4me2 levelsIncreases Monoamine levels

Expert Note on N-Substitution: While the primary amine follows the rules above, N-alkylation can alter this profile. For example, the compound T-448 utilizes a (1S,2R) core but achieves LSD1 selectivity through a bulky N-substituent that exploits a unique binding pose, effectively overriding the core scaffold's intrinsic preference [1]. However, for the unsubstituted "aminocyclopropyl benzonitrile," the (1R,2S) rule stands.

Experimental Protocols

To validate the activity of these enantiomers, the following self-validating protocols are recommended.

LSD1 Demethylase Inhibition Assay (Peroxidase-Coupled)

This assay measures the release of H₂O₂ during the demethylation of a methylated histone peptide.

Reagents:

  • Recombinant human LSD1 (1-852).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

  • Coupling System: Horseradish Peroxidase (HRP) + Amplex Red.

Protocol:

  • Preparation: Dilute (1R,2S) and (1S,2R) inhibitors in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix 20 nM LSD1 with inhibitor in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 15 minutes at room temperature. Why? This pre-incubation allows the mechanism-based inactivator to form the covalent adduct before substrate competition begins.

  • Reaction Start: Add mixture of 10 µM H3K4me2 peptide, 50 µM Amplex Red, and 0.1 U/mL HRP.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 minutes.

  • Validation: The (1R,2S) isomer should show time-dependent inhibition (decreasing slope over time), while the (1S,2R) isomer should show minimal effect.

Cellular Target Engagement (Western Blot)

To confirm the inhibitor enters the cell and engages the nuclear target.

Protocol:

  • Treatment: Treat MV4-11 (AML) or SCLC cells with 1 µM of each enantiomer for 24 hours.

  • Lysis: Extract histones using acid extraction (0.2 N HCl) to preserve methylation marks.

  • Blotting: Run SDS-PAGE and blot for H3K4me2 (mark removed by LSD1) and H3K4me1 .

  • Result:

    • Control: Low H3K4me2/1.

    • (1R,2S)-Treated: Significant accumulation of H3K4me2 and H3K4me1 (loss of demethylase activity).

    • (1S,2R)-Treated: Levels comparable to Control.

References

  • Takemoto, T., et al. (2016). "T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice." Scientific Reports. Link

  • Ueda, S., et al. (2014). "Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates." Computational and Structural Biotechnology Journal. Link

  • Mould, D. P., et al. (2017). "Binding of the reversed enantiomer of tranylcypromine to LSD1." ACS Medicinal Chemistry Letters. Link

  • Zheng, Y. C., et al. (2013). "A systematic review of LSD1 inhibitors." Epigenomics. Link

Sources

Validation

A Researcher's Guide to the Spectroscopic Journey of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is paramount. Among these, aminocyclopropane-containing structures are of significant interest due to their unique conformational cons...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is paramount. Among these, aminocyclopropane-containing structures are of significant interest due to their unique conformational constraints and potential for forging specific interactions with biological targets. The title compound, 2-((1S,2R)-2-aminocyclopropyl)benzonitrile, represents a key chiral building block. Its unambiguous synthesis and characterization are critical for its application in medicinal chemistry.

This guide provides an in-depth spectroscopic comparison of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile with its logical precursors. Moving beyond a simple data repository, we will explore the causal links between structural transformations and their spectroscopic signatures. This approach is designed to equip researchers with the practical knowledge needed to monitor reaction progress, confirm stereochemistry, and verify the purity of the final product with a high degree of confidence.

The Synthetic Pathway: From Alkene to Chiral Amine

To effectively compare the spectroscopic data, we must first establish the chemical context. A plausible synthetic route to the target compound initiates from 2-vinylbenzonitrile. The key transformations involve the formation of the cyclopropane ring and the subsequent introduction of the amine functionality. For the purpose of this guide, we will focus on the spectroscopic changes occurring across the following key stages:

  • 2-Vinylbenzonitrile (Precursor 1) : The starting alkene.

  • Ethyl 2-(2-cyanophenyl)cyclopropane-1-carboxylate (Precursor 2) : An intermediate representing the cyclopropane core prior to amination.

  • 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (Final Product) : The target molecule.

Caption: Synthetic route from 2-vinylbenzonitrile to the target aminocyclopropane.

Spectroscopic Methodologies: The "Why" and "How"

The choice of analytical technique is dictated by the specific structural questions we need to answer at each stage of the synthesis. A multi-technique approach (NMR, IR, and MS) is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's critical: NMR is arguably the most powerful tool for this analysis. ¹H NMR allows for the direct observation of protons in different chemical environments, and their coupling patterns reveal connectivity and stereochemistry. Specifically, it is indispensable for confirming the formation of the cyclopropane ring and establishing the cis/trans relationship of its substituents. ¹³C NMR provides a map of the carbon skeleton, confirming the presence of all carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation : Accurately weigh 5-25 mg of the analyte.[1][2] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the less polar precursors, and potentially DMSO-d₆ for the final amine to better observe N-H protons) in a clean vial.[3]

  • Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is between 40-50 mm for optimal shimming.[1][3]

  • Data Acquisition :

    • ¹H NMR : Acquire spectra on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

    • ¹³C NMR : Acquire proton-decoupled spectra on the same instrument. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy

Why it's critical: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups. It provides immediate, confirmatory evidence for the disappearance of reactants and the appearance of product-specific functional groups. For this synthesis, we will be looking for the disappearance of the vinyl C=C bond and the appearance of the N-H bonds of the primary amine.

Experimental Protocol (ATR-FTIR): Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its simplicity and lack of sample preparation.[6][7][8][9][10]

  • Background Scan : Ensure the ATR crystal (commonly diamond or ZnSe) is clean and perform a background scan.

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal. If the sample is a solid, use the press to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition : Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Cleaning : Clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

Mass Spectrometry (MS)

Why it's critical: MS provides the molecular weight of the compound, which is a fundamental piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Furthermore, the fragmentation pattern offers structural clues that corroborate the proposed structure.[11]

Experimental Protocol (Electrospray Ionization - ESI): ESI is a soft ionization technique well-suited for these small molecules, often yielding a prominent molecular ion peak ([M+H]⁺).[12][13]

  • Sample Preparation : Prepare a dilute solution of the analyte (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.[14]

Comparative Spectroscopic Analysis

The true power of spectroscopy is revealed when we compare the data from the precursors to the final product. The following sections detail the expected transformations.

¹H NMR Spectroscopic Comparison

The most dramatic changes in the ¹H NMR spectrum occur upon the formation of the cyclopropane ring. The characteristic signals of the vinyl group in Precursor 1 are replaced by the highly shielded, diastereotopic protons of the cyclopropane ring in Precursor 2 and the Final Product .

CompoundKey ProtonsExpected Chemical Shift (δ, ppm)MultiplicityKey Coupling Constants (J, Hz)
Precursor 1 Aromatic (Ar-H)7.2 - 7.7Multiplet
Vinyl (CH=CH₂)5.5 - 7.0Multiplets (dd, dd, dd)Jtrans ≈ 17, Jcis ≈ 11, Jgem ≈ 1
Precursor 2 Aromatic (Ar-H)7.3 - 7.8Multiplet
Ester (-OCH₂CH₃)~4.2 (q), ~1.3 (t)Quartet, TripletJ ≈ 7
Cyclopropyl (CH)1.2 - 2.5MultipletsJcis > Jtrans
Final Product Aromatic (Ar-H)7.3 - 7.8Multiplet
Amine (-NH₂)1.5 - 3.0 (variable)Broad Singlet
Cyclopropyl (CH)1.0 - 2.5MultipletsJcis > Jtrans

Analysis:

  • From Precursor 1 to 2: The disappearance of the three distinct vinyl proton signals (typically between 5.5-7.0 ppm) is the primary indicator of a successful cyclopropanation. These are replaced by complex multiplets in the upfield region (1.2 - 2.5 ppm).[15][16] The protons on a substituted cyclopropane ring are highly shielded due to the ring's unique electronic structure.[17]

  • Stereochemistry: The relative stereochemistry of the cyclopropane protons can be determined by their coupling constants. Generally, for vicinal protons on a cyclopropane ring, the cis coupling constant is larger than the trans coupling constant (Jcis ≈ 8-10 Hz, Jtrans ≈ 4-6 Hz).[18] This is a critical parameter for confirming the desired (1S,2R) stereochemistry.

  • Final Product: The spectrum of the final product retains the characteristic cyclopropyl and aromatic signals. The key addition is a broad singlet corresponding to the two -NH₂ protons. Its chemical shift can be variable and concentration-dependent, and the peak may be broadened or even disappear upon D₂O exchange.

¹³C NMR Spectroscopic Comparison

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton's evolution.

CompoundKey CarbonsExpected Chemical Shift (δ, ppm)
Precursor 1 Aromatic (Ar-C)125 - 140
Nitrile (-C≡N)~118
Vinyl (=CH₂)~117
Vinyl (=CH-)~136
Precursor 2 Aromatic (Ar-C)125 - 140
Nitrile (-C≡N)~118
Ester (C=O)~170
Ester (-OCH₂)~61
Cyclopropyl (CH)15 - 30
Final Product Aromatic (Ar-C)125 - 150
Nitrile (-C≡N)~118
Cyclopropyl (CH-Ar)25 - 35
Cyclopropyl (CH-NH₂)30 - 40

Analysis:

  • The most significant change is the replacement of the sp² hybridized vinyl carbon signals (~117 and ~136 ppm) with the highly shielded sp³ hybridized cyclopropyl carbon signals (15-40 ppm).

  • In Precursor 2 , the appearance of the ester carbonyl (~170 ppm) and -OCH₂- (~61 ppm) signals are key identifiers.

  • In the Final Product , these ester signals are absent, and the chemical shift of the carbon atom bonded to the new amino group (CH-NH₂) will be distinct from the other cyclopropyl carbons.

Infrared (IR) Spectroscopic Comparison

IR spectroscopy offers a quick and definitive check for the key functional group interconversions.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
Precursor 1 C≡N (Nitrile)2220 - 2230 (Strong)
C=C (Alkene)~1630 (Medium)
=C-H (Vinyl)~3080 (Medium), 910-990 (Strong)
Precursor 2 C≡N (Nitrile)2220 - 2230 (Strong)
C=O (Ester)~1730 (Strong)
Final Product N-H (Primary Amine)3300 - 3500 (Two sharp bands)[19][20][21]
C≡N (Nitrile)2220 - 2230 (Strong)
N-H bend~1600 (Medium)[20]

Analysis:

  • The C≡N stretch around 2225 cm⁻¹ is a constant feature throughout the synthesis and serves as a useful internal marker.[22]

  • The transition from Precursor 1 to Precursor 2 is confirmed by the disappearance of the C=C and vinyl =C-H stretches and the appearance of a strong C=O stretch for the ester group.

  • The successful conversion to the Final Product is unequivocally confirmed by the disappearance of the C=O stretch and, most importantly, the appearance of two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, which is characteristic of the symmetric and asymmetric N-H stretches of a primary amine.[19][20]

Mass Spectrometric Comparison

MS confirms the molecular weight at each step, ratifying that the intended atoms have been added or removed.

CompoundFormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragmentation
Precursor 1 C₉H₇N129.16130Loss of HCN
Precursor 2 C₁₃H₁₃NO₂215.25216Loss of -OEt, -COOEt
Final Product C₁₀H₁₀N₂158.20159Loss of NH₃, cleavage of cyclopropane ring

Analysis:

  • Each step of the synthesis is accompanied by a predictable increase or decrease in molecular weight, which should be confirmed by the molecular ion peak (often observed as [M+H]⁺ in ESI).

  • The fragmentation patterns provide structural confirmation. For instance, the fragmentation of the final product would likely involve cleavage of the fragile cyclopropane ring or loss of the amino group, leading to characteristic daughter ions.[23][24][25]

Synthesis and Validation: A Holistic Workflow

Effective chemical synthesis relies on a feedback loop between reaction execution and analytical validation. The spectroscopic data gathered at each step provides the necessary information to make informed decisions.

Caption: A logical workflow linking synthetic steps to key spectroscopic validation points.

By systematically applying this battery of spectroscopic techniques, researchers can navigate the synthesis of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile with a high degree of certainty. Each spectrum tells a part of the story, and together, they provide a complete narrative of molecular transformation, from a simple alkene to a valuable, chirally-defined building block.

References

  • Oxford Academic. (2016, August 15). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • ACS Publications. (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Unknown Source. NMR sample preparation guidelines. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]

  • RSC Publishing. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization. [Link]

  • OMICS Online. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Spectroscopy Online. (2025, March 19). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. [Link]

  • Journal of the Optical Society of America. (1955). Vibrational Spectra of Primary and Secondary Aliphatic Amines. [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Absorption Table. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

  • ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy. [Link]

  • Biological Magnetic Resonance Bank. Benzonitrile at BMRB. [Link]

  • AWS. H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

  • Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • PMC. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]

  • ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... [Link]

  • Organic Syntheses. (2018, September 19). Facile Syntheses of Aminocyclopropanes. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. [Link]

  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • RSC Publishing. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and.... [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook. Benzonitrile, 2-amino-. [Link]

  • NIST WebBook. Benzonitrile, 2-amino-. [Link]

  • NIH PubChem. 2-Aminobenzonitrile. [Link]

  • QuickCompany. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". [Link]

  • RSC Publishing. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

[1] Executive Summary & Core Directive 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is a high-value chiral intermediate, likely utilized in the synthesis of HIF-2α inhibitors (e.g., Belzutifan). Due to the presence of a ni...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is a high-value chiral intermediate, likely utilized in the synthesis of HIF-2α inhibitors (e.g., Belzutifan). Due to the presence of a nitrile (cyano) group attached to an aromatic ring and a strained aminocyclopropyl moiety, this compound presents specific stability and toxicity risks.

Immediate Disposal Classification: Hazardous Organic Waste (Toxic/Irritant). Prohibited Actions:

  • DO NOT dispose of down the drain (High aquatic toxicity risk).

  • DO NOT mix with strong acids (Risk of hydrolysis to hydrogen cyanide or amides).

  • DO NOT mix with strong oxidizers (Risk of exothermic reaction/ring opening).

The only authorized disposal method is High-Temperature Incineration (HTI) with gas scrubbing.

Chemical Hazard Profile

Understanding the molecular structure is essential for predicting reactivity during storage and disposal.

FeatureStructural MoietyRisk Implication
Core Skeleton BenzonitrileMetabolic release of cyanide (slow); combustible; toxic by ingestion/inhalation.
Functional Group Primary Amine (-NH₂)Basic; forms salts with acids; potential skin sensitizer/corrosive.
Ring System Cyclopropane (Strained)High potential energy; susceptible to ring-opening reactions under thermal stress.
Stereochemistry (1S, 2R)Specific biological activity; treat as a potent pharmacological agent (Safebridge Band 3/4 equivalent).

GHS Classification (Derived from Analogs):

  • Acute Toxicity: Category 4 (Oral/Dermal/Inhalation)

  • Skin/Eye Irritation: Category 2/2A

  • Aquatic Toxicity: Acute/Chronic Category 3 (Harmful to aquatic life)

Detailed Disposal Protocol

Waste Segregation Strategy

Effective disposal begins at the bench. Segregate this compound into specific waste streams to prevent incompatible reactions.

  • Solid Waste (Pure Compound): Collect in a dedicated, wide-mouth HDPE or amber glass container labeled "Solid Hazardous Waste - Toxic Organic (Nitrile/Amine)."

  • Liquid Waste (Mother Liquors/Solvents):

    • Compatible Solvents: Methanol, Ethanol, DCM, Ethyl Acetate.

    • Incompatible Streams: Aqueous Acidic Waste (Risk of HCN evolution), Aqueous Oxidizing Waste.

    • Labeling: "Flammable Organic Waste - Contains Nitriles."

The Incineration Standard

The presence of the nitrogen-rich nitrile and amine groups requires specific combustion conditions to prevent the formation of NOx and trace cyanides in the exhaust.

Authorized Method: Rotary Kiln Incineration with Secondary Combustion Chamber.

Process Parameters:

  • Primary Chamber: Waste is volatilized and partially oxidized at 850°C – 1000°C . The cyclopropane ring opens and oxidizes rapidly.

  • Secondary Chamber: Gases are held at >1100°C for a minimum residence time of 2 seconds . This step is critical to break the strong C≡N triple bond (Bond Energy ~891 kJ/mol).

  • Gas Scrubbing: The exhaust must pass through a wet scrubber (alkaline) to neutralize any acidic gases (NOx) and capture trace particulates.

Laboratory-Scale Deactivation (Spill Response Only)

Note: This is for emergency spills, not routine disposal. Routine waste should always be incinerated.

If a small quantity (<500 mg) is spilled:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Use a half-mask respirator with organic vapor/acid gas cartridges if dust is present.

  • Dry Cleanup: Gently sweep the powder into a dustpan using a brush. Do not create dust. [1][2][3][4][5][6]

  • Wet Wipe: Wipe the surface with a 10% bleach solution (Sodium Hypochlorite) followed by water. The bleach aids in oxidizing trace amine/nitrile residues, though complete destruction requires time.

  • Disposal: Place all cleanup materials (wipes, gloves, powder) into the Solid Hazardous Waste container.

Operational Decision Logic (Visualized)

The following diagram outlines the decision-making process for handling waste containing 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile.

DisposalWorkflow Start Waste Generation: 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Solution / Mother Liquor StateCheck->Liquid Liquid PackSolid Package: Double Bag / HDPE Jar Label: 'Toxic Solid' Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (MeOH, EtOAc, DCM) SolventCheck->OrgSolvent Organic AqAcid Aqueous Acidic SolventCheck->AqAcid Acidic AqOx Aqueous Oxidizer SolventCheck->AqOx Oxidizing Segregation Segregate: Non-Halogenated Organic Waste OrgSolvent->Segregation Adjust ADJUST pH > 9 (Prevent HCN Release) AqAcid->Adjust Forbidden FORBIDDEN MIXTURE Do Not Combine AqOx->Forbidden Incineration FINAL DISPOSAL: High-Temp Incineration (>1100°C, 2s Residence) Segregation->Incineration Adjust->Segregation PackSolid->Incineration

Caption: Operational workflow for segregating and disposing of aminocyclopropyl-benzonitrile waste streams.

Regulatory Compliance & Waste Codes

Proper classification ensures compliance with US EPA (RCRA) and EU waste regulations.

US EPA (RCRA)

While 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is not explicitly "Listed" (P or U list), it must be characterized by the generator.

  • Characteristic of Ignitability (D001): Applicable if the waste is in a flammable solvent (Flash point <60°C).

  • Characteristic of Reactivity (D003): Potentially applicable if the waste can generate toxic gases (cyanide) when exposed to pH conditions between 2 and 12.5. Strict segregation from acids mitigates this classification, but it is a safety flag.

  • Recommended Code: If not D001/D003, classify as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply), but manage as Toxic .

European Waste Catalogue (EWC)
  • Code 07 05 04:* Other organic solvents, washing liquids and mother liquors.

  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • Sigma-Aldrich. (2026). Safety Data Sheet: Benzonitrile. Retrieved from

  • Thermo Fisher Scientific. (2012).[1] Safety Data Sheet: 2-Aminobenzonitrile. Retrieved from

  • US Environmental Protection Agency (EPA). (2022). RCRA Waste Codes and Hazardous Waste Listings. Retrieved from

  • Grundon Waste Management. (2023). High Temperature Incineration Technical Specifications. Retrieved from

  • Apollo Scientific. (2022). Safety Data Sheet: 2-Aminobenzonitrile. Retrieved from

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